molecular formula C15H15NO2 B337338 N-(3-ethoxyphenyl)benzamide

N-(3-ethoxyphenyl)benzamide

Katalognummer: B337338
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: ZPXYQLJGVJADSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxyphenyl)benzamide is a synthetic organic compound belonging to the class of benzanilides. This chemical structure features a benzamide core where the amide nitrogen is linked to a 3-ethoxyphenyl ring. As a member of the benzanilide family, which is known to be a constituent of many biologically important compounds, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key building block for the design and development of novel molecules with potential pharmacological activities. Its high purity makes it suitable for use as a standard or reference material in analytical methods development and other rigorous laboratory investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,16,17)

InChI-Schlüssel

ZPXYQLJGVJADSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Kanonische SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-ethoxyphenyl)benzamide is a synthetic small molecule belonging to the broad class of benzamide derivatives. This technical guide provides a comprehensive analysis of its primary mechanism of action as a dual inhibitor of the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Drawing from enzymatic inhibition data, structure-activity relationships of analogous compounds, and established methodologies, this document elucidates the molecular interactions, kinetic profile, and potential physiological consequences of its activity. Detailed, field-proven protocols for assessing its enzymatic inhibition are also provided to enable researchers to validate and expand upon these findings.

Introduction: The Benzamide Scaffold in Chemical Biology

Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, with compounds from this class exhibiting a wide array of pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer effects[1]. Their ability to form key hydrogen bonding and hydrophobic interactions allows for potent and selective targeting of various biological macromolecules. This guide focuses specifically on this compound, a derivative of N-(3-hydroxyphenyl)benzamide, and delineates its primary, experimentally determined mechanism of action.

Primary Mechanism of Action: Dual Inhibition of Cholinesterases

The principal mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine.

Overview of Cholinesterase Function

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, where it terminates nerve impulses by hydrolyzing acetylcholine at cholinergic synapses. Butyrylcholinesterase, while also capable of hydrolyzing acetylcholine, has a broader substrate specificity and is found in plasma, liver, and the nervous system. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease and myasthenia gravis[2].

Enzymatic Inhibition Profile of this compound

In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of both BChE and, to a lesser extent, AChE. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

CompoundTarget EnzymeIC₅₀ (µM)
This compound BChE 20.90 ± 0.11
AChE 403.24 ± 0.75
Eserine (Reference Standard)BChE0.85 ± 0.001
AChE0.04 ± 0.001
Data synthesized from Abbasi et al. (2014).[3]

These data reveal that this compound is approximately 20-fold more selective for BChE over AChE. This selectivity is a noteworthy characteristic, as BChE activity is known to increase in the brains of patients with advanced Alzheimer's disease, making it a viable therapeutic target[4].

Molecular Interactions and Kinetic Analysis

While direct crystallographic or detailed kinetic studies for this compound are not publicly available, analysis of related benzamide cholinesterase inhibitors allows for the construction of a robust hypothetical model of its binding and inhibitory mechanism.

Inferred Mode of Inhibition: Mixed-Type Inhibition

Kinetic studies on various benzamide and picolinamide derivatives have demonstrated a mixed-type inhibition pattern against AChE[5][6]. This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This is characteristic of molecules that interact with sites beyond just the catalytic active site.

Proposed Binding Interactions within the Cholinesterase Active Site Gorge

The active site of cholinesterases is located at the bottom of a deep and narrow gorge. It comprises a catalytic active site (CAS) and a peripheral anionic site (PAS) at the gorge's entrance. Molecular docking studies of related benzamide inhibitors reveal interactions with both of these key regions[5][6].

  • Catalytic Active Site (CAS): The benzamide moiety is proposed to form key interactions within the CAS. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with key amino acid residues.

  • Peripheral Anionic Site (PAS): The ethoxyphenyl group of this compound is likely to extend towards the PAS, forming additional hydrophobic and van der Waals interactions. This dual-site binding is consistent with the mixed-type inhibition kinetics observed for similar compounds.

G PAS Peripheral Anionic Site (PAS) (Entrance of Gorge) CAS Catalytic Active Site (CAS) (Base of Gorge) Ethoxyphenyl Ethoxyphenyl Moiety Ethoxyphenyl->PAS Benzamide Benzamide Moiety Benzamide->CAS H-bonds π-π stacking

Caption: Proposed dual-site binding of this compound in the cholinesterase gorge.

Structure-Activity Relationship (SAR) Insights

The study by Abbasi et al. (2014) provides valuable SAR data by comparing this compound with its parent compound and other O-alkylated derivatives[3].

R Group (at 3-position)BChE IC₅₀ (µM)AChE IC₅₀ (µM)
-OH (Parent Compound)84.21 ± 0.35411.37 ± 0.35
-OCH₃ (methoxy)201.11 ± 0.45143.51 ± 0.45
-OCH₂CH₃ (ethoxy) 20.90 ± 0.11 403.24 ± 0.75
-O(CH₂)₂CH₃ (propoxy)98.71 ± 0.34408.11 ± 0.41
-O(CH₂)₄CH₃ (pentoxy)134.41 ± 0.23158.81 ± 0.12

Data synthesized from Abbasi et al. (2014).[3]

From this data, we can deduce:

  • Alkylation of the 3-hydroxyl group is crucial for BChE inhibitory activity. The parent hydroxyl compound is the least potent BChE inhibitor in this series.

  • An ethoxy group at the 3-position appears optimal for BChE inhibition. Both shorter (methoxy) and longer (propoxy, pentoxy) alkyl chains result in a significant loss of BChE inhibitory potency. This suggests a specific hydrophobic pocket in BChE that favorably accommodates the ethyl group.

  • The effect on AChE inhibition is less clear-cut. The methoxy and pentoxy derivatives show the strongest AChE inhibition, indicating different structural requirements for binding to the two cholinesterase isoforms.

Potential Cellular and In Vivo Effects

The inhibition of AChE and BChE by this compound is expected to lead to a range of downstream biological effects, primarily through the potentiation of cholinergic signaling.

Cellular Neuroprotective Effects

Cholinesterase inhibitors are known to exert neuroprotective effects beyond simply increasing acetylcholine levels. These effects can be mediated through various signaling pathways, including the PI3K/AKT pathway, which promotes cell survival[7]. By inhibiting acetylcholine hydrolysis, this compound may contribute to the activation of muscarinic and nicotinic acetylcholine receptors, which are linked to these pro-survival cascades.

In Vivo Cognitive Enhancement

In vivo studies of other benzamide-based cholinesterase inhibitors have demonstrated positive effects on cognition. For instance, certain N-benzyl benzamide derivatives have been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease[4]. These studies provide a strong rationale for the potential of this compound to enhance cognitive function in contexts of cholinergic deficit. The general physiological effects of cholinesterase inhibition can include increased salivation, lacrimation, gastrointestinal motility, and bradycardia, which are important considerations in drug development[3].

Secondary and Potential Off-Target Activities

While the primary mechanism of action is cholinesterase inhibition, a comprehensive guide must consider other potential biological activities.

Lipoxygenase Inhibition

The parent scaffold was evaluated for its ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. This compound was found to be inactive against lipoxygenase, with an IC₅₀ value greater than 400 µM[3]. This indicates a degree of selectivity for cholinesterases over this particular inflammatory enzyme.

Broader Benzamide Pharmacology

It is important to note that other benzamide derivatives have been identified as inhibitors or modulators of diverse targets such as the Hedgehog signaling pathway[5], various cancer-related kinases, and viral proteins[1]. While there is no current evidence to suggest that this compound acts on these targets, comprehensive off-target screening would be a necessary step in its further development as a therapeutic agent. Some benzamide derivatives have also been reported to exhibit cytotoxicity against cancer cell lines[6][8].

Experimental Protocols

The following protocols are detailed methodologies for the in vitro assessment of cholinesterase and lipoxygenase inhibition, based on established and widely validated spectrophotometric methods.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust method for determining the IC₅₀ of this compound against AChE and BChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (50 mM, pH 7.7)

  • This compound (test compound)

  • Eserine (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and eserine in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.

    • Prepare working solutions of enzyme (e.g., 0.005 units/well), substrate (ATCI or BTCI, 0.5 mM), and DTNB (0.5 mM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a total volume of 100 µL:

      • 60 µL Sodium Phosphate Buffer

      • 10 µL of test compound dilution (or buffer for control, or eserine for positive control)

      • 10 µL of enzyme solution

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding:

      • 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE)

      • 10 µL of DTNB solution

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

G A Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Test Compound Dilutions) B Add Buffer, Compound, and Enzyme to 96-well plate A->B C Pre-incubate (10 min @ 37°C) B->C D Initiate Reaction (Add Substrate and DTNB) C->D E Measure Absorbance (412 nm, kinetic mode @ 37°C) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the cholinesterase inhibition assay.

Protocol: Lipoxygenase Inhibition Assay

This protocol is used to confirm the lack of activity of this compound against lipoxygenase.

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid. The resulting conjugated diene structure absorbs light at 234 nm. The increase in absorbance is proportional to enzyme activity.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid (substrate)

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • This compound (test compound)

  • Quercetin or Baicalein (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.

    • Prepare working solutions of lipoxygenase enzyme and linoleic acid substrate in phosphate buffer.

  • Assay Setup:

    • In a 96-well UV plate, add the following for a total volume of approximately 175 µL:

      • 150 µL Sodium Phosphate Buffer

      • 10 µL of test compound dilution (or buffer for control)

      • 15 µL of enzyme solution

  • Pre-incubation:

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the linoleic acid solution to each well.

  • Measurement:

    • Immediately begin reading the absorbance at 234 nm every minute for 6-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the cholinesterase assay protocol.

Conclusion

The primary mechanism of action of this compound is the dual inhibition of butyrylcholinesterase and acetylcholinesterase, with a notable selectivity for BChE. Inferences from related compounds suggest a mixed-type inhibition kinetic profile, mediated by interactions with both the catalytic and peripheral sites of the enzymes. The ethoxy substitution at the 3-position of the phenyl ring is a key determinant of its potent BChE inhibitory activity. While inactive against lipoxygenase, the broader pharmacological landscape of benzamides suggests that comprehensive profiling is warranted for any further therapeutic development. The methodologies provided herein offer a robust framework for the continued investigation of this and related compounds.

References

  • Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed Central URL: [Link]

  • Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines Source: PubMed Central URL: [Link]

  • Title: The Effect of Cholinesterase Inhibitors on Neurodegeneration in Individuals with Amnestic Mild Cognitive Impairment Source: PubMed Central URL: [Link]

  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]

  • Title: Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds Source: DergiPark URL: [Link]

  • Title: Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives Source: PubMed Central URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3-ethoxyphenyl)benzamide from N-(3-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-ethoxyphenyl)benzamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The targeted synthesis of these compounds is crucial for further research and development. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, starting from the readily available precursor, N-(3-hydroxyphenyl)benzamide. The primary synthetic route discussed is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Core Synthetic Strategy: The Williamson Ether Synthesis

The conversion of N-(3-hydroxyphenyl)benzamide to this compound is effectively an O-alkylation reaction. The Williamson ether synthesis is the most direct and widely employed method for this transformation.[1][2][3] This S(_N)2 reaction involves the deprotonation of the hydroxyl group of N-(3-hydroxyphenyl)benzamide to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide, resulting in the formation of the desired ether.[1][4]

Reaction Mechanism

The reaction proceeds in two fundamental steps:

  • Deprotonation: A suitable base is used to abstract the acidic proton from the phenolic hydroxyl group of N-(3-hydroxyphenyl)benzamide. This generates a highly nucleophilic phenoxide anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.[5]

  • Nucleophilic Attack: The resulting phenoxide ion undergoes a nucleophilic substitution reaction with an ethylating agent, typically ethyl iodide or ethyl bromide. The phenoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the ether bond.[4]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
N-(3-hydroxyphenyl)benzamideC₁₃H₁₁NO₂213.231 equivalent
Sodium EthoxideC₂H₅NaO68.051.1 equivalents
EthanolC₂H₅OH46.07As solvent
Ethyl IodideC₂H₅I155.971.2 equivalents
Diethyl Ether(C₂H₅)₂O74.12For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-hydroxyphenyl)benzamide in absolute ethanol.

  • Deprotonation: To this solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Alkylation: Slowly add ethyl iodide to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Causality Behind Experimental Choices

  • Choice of Base: Sodium ethoxide is a strong base that effectively deprotonates the phenolic hydroxyl group.[6] The pKa of a phenol is typically around 10, while the pKa of ethanol is around 16. This significant difference in acidity ensures that the equilibrium of the deprotonation step lies far to the right, favoring the formation of the phenoxide.

  • Choice of Alkylating Agent: Ethyl iodide is a highly reactive alkylating agent due to the excellent leaving group ability of the iodide ion. Ethyl bromide can also be used, though the reaction may require slightly longer times or higher temperatures.

  • Choice of Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the reaction conditions.[6] Aprotic polar solvents like DMF could also be used and may accelerate the S(_N)2 reaction.[7]

  • Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Reactants N-(3-hydroxyphenyl)benzamide Ethyl Iodide Sodium Ethoxide Reaction Dissolution in Ethanol & Deprotonation Reactants->Reaction Combine Reflux Reflux for 2h Reaction->Reflux Heat Workup Solvent Removal & Aqueous Workup Reflux->Workup Cool Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying, Concentration & Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: A flowchart of the synthesis of this compound.

Characterization and Expected Results

The synthesized this compound can be characterized using various spectroscopic techniques:

  • ¹H NMR: The appearance of a triplet and a quartet corresponding to the ethyl group protons, along with the disappearance of the phenolic hydroxyl proton signal, confirms the successful etherification. A reported ¹H-NMR spectrum shows a triplet at approximately 1.4 ppm and a quartet around 4.0 ppm.[6]

  • ¹³C NMR: The carbon signals of the ethyl group will be present in the aliphatic region of the spectrum.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (241.28 g/mol ).

  • Melting Point: The purified product should have a sharp melting point. A reported melting point for this compound is 155-157 °C.[6]

A typical yield for this reaction, when performed under optimized conditions, is in the range of 75-85%.[6]

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route for the preparation of this compound from N-(3-hydroxyphenyl)benzamide. The key to a successful synthesis lies in the careful selection of the base, alkylating agent, and reaction conditions to favor the desired S(_N)2 pathway and minimize potential side reactions. The protocol described in this guide, when followed with precision, offers a reproducible method for obtaining the target compound in good purity and yield, facilitating its use in further scientific investigation.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pak. J. Chem., 4(1), 26-30. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

Sources

An In-Depth Technical Guide to the Enzyme Inhibition Profile of N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-ethoxyphenyl)benzamide is a synthetic benzamide derivative with a documented enzyme inhibition profile. This guide provides a comprehensive analysis of its known bioactivity and establishes a rigorous methodological framework for its further characterization. Initially, we will review the established inhibitory effects of this compound against cholinesterases and lipoxygenase, presenting the existing empirical data. Subsequently, this guide will pivot to a practical, field-proven protocol for profiling this compound against Autotaxin (ATX), a high-value therapeutic target for inflammatory diseases and fibrosis. This second part is designed as a case study to illustrate the principles of robust enzyme inhibitor characterization, from biochemical potency assessment to understanding the mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand or expand upon the pharmacological profile of this compound and related small molecules.

Known Enzyme Inhibition Profile of this compound

The primary published research on this compound has characterized its activity against enzymes involved in neurotransmission and inflammation. A 2014 study synthesized and screened the compound, revealing a notable inhibitory potency against butyrylcholinesterase (BChE), with moderate to low activity against acetylcholinesterase (AChE) and lipoxygenase (LOX)[1].

Overview of Target Enzymes
  • Cholinesterases (AChE and BChE): These enzymes are critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. While AChE is the primary cholinesterase in the brain and at neuromuscular junctions, BChE is found in plasma and various tissues and can also hydrolyze acetylcholine. Inhibition of these enzymes is a key strategy for treating Alzheimer's disease, myasthenia gravis, and other neurological disorders.

  • Lipoxygenases (LOX): These are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. LOX inhibitors are investigated for their potential in treating inflammatory conditions like asthma and arthritis.

Quantitative Inhibition Data

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

EnzymeIC50 (µM)Standard ReferenceReference IC50 (µM)
Butyrylcholinesterase (BChE)20.90 ± 0.11Eserine0.85 ± 0.001
Acetylcholinesterase (AChE)403.24 ± 0.75Eserine0.04 ± 0.001
Lipoxygenase (LOX)InactiveBaicalein22.4 ± 1.3
Data synthesized from Abbasi et al., 2014.[1]

Expert Analysis: The data indicates that this compound is a significantly more potent inhibitor of BChE than AChE, suggesting a degree of selectivity. Its potency against BChE (IC50 ≈ 21 µM) is moderate but warrants further investigation for potential structure-activity relationship (SAR) optimization. The lack of activity against LOX suggests it does not broadly inhibit enzymes involved in lipid signaling pathways through non-specific mechanisms.

A Methodological Framework for Comprehensive Profiling: An Autotaxin (ATX) Inhibition Case Study

To build a comprehensive profile, a compound must be tested against diverse, therapeutically relevant enzyme classes. Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D responsible for producing the majority of extracellular lysophosphatidic acid (LPA)[2][3]. The ATX-LPA signaling axis is a critical driver of cell proliferation, migration, and survival and is implicated in fibrosis, inflammation, and cancer[4][5][6][7]. As such, ATX is a high-value target for modern drug discovery.[4][8]

This section provides a detailed guide to characterizing the inhibitory potential of a compound like this compound against ATX.

The ATX-LPA Signaling Pathway

ATX hydrolyzes lysophosphatidylcholine (LPC) into the signaling lipid LPA.[2][9] LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that contribute to pathophysiology.[2][10] Inhibition of ATX reduces the production of LPA, thereby attenuating these pathological signals.[10]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) ENPP2 LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis (LysoPLD activity) LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Signaling Downstream Signaling (e.g., Rho, Rac, MAPK) LPAR->Signaling Response Pathophysiological Responses (Fibrosis, Inflammation, Proliferation) Signaling->Response

Caption: The Autotaxin (ATX)-LPA signaling pathway.

Workflow for ATX Inhibitor Characterization

A robust workflow ensures that data is reliable and reproducible. It begins with a primary biochemical screen to determine potency (IC50) and progresses to more complex assays to define the mechanism of action and confirm cellular activity.

ATX_Workflow start Start: Compound Synthesis (this compound) ic50 Step 1: Biochemical Potency (IC50 Determination) FS-3 Fluorescence Assay start->ic50 moa Step 2: Mechanism of Action (MOA Studies) Michaelis-Menten Kinetics ic50->moa binding Step 3 (Optional): Biophysical Binding (SPR or ITC) Determine KD, ka, kd moa->binding cellular Step 4: Cellular Target Engagement Measure LPA reduction in cell culture or plasma moa->cellular selectivity Step 5: Selectivity Profiling Screen against related enzymes (e.g., other NPPs) cellular->selectivity finish End: Candidate Profile selectivity->finish

Caption: Experimental workflow for characterizing an ATX inhibitor.

Detailed Experimental Protocol: Biochemical Potency (IC50)

This protocol is designed to determine the IC50 of this compound against human recombinant ATX. It is based on a well-validated fluorogenic assay format.[11][12]

Principle: The assay uses FS-3, a synthetic LPC analogue conjugated with both a fluorophore and a quencher. When ATX cleaves the phosphodiester bond in FS-3, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence.[11] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Human recombinant Autotaxin (ATX)[12]

  • FS-3 substrate (Echelon Biosciences)[11]

  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control Inhibitor: HA-155 or similar potent ATX inhibitor.[12]

  • Black, low-volume 384-well assay plates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound concentration into the wells of a 384-well plate. Also, plate DMSO vehicle for "100% Activity" controls and the positive control inhibitor for "0% Activity" controls.

  • Enzyme Preparation & Addition:

    • Thaw human recombinant ATX on ice.

    • Dilute the ATX enzyme to a 2X working concentration (e.g., 4 nM) in cold Assay Buffer. The final concentration in the assay will be 2 nM.

    • Dispense 10 µL of the 2X ATX solution to all wells except the "No Enzyme" background controls. Add 10 µL of Assay Buffer to the background wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Scientist's Note (Rationale): This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced. This is critical for inhibitors that may have slow-on rates and ensures a more accurate measurement of potency.

  • Reaction Initiation:

    • Prepare a 2X working solution of FS-3 substrate (e.g., 2 µM) in Assay Buffer. The final concentration in the assay will be 1 µM.

    • Dispense 10 µL of the 2X FS-3 solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.

    • Read the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic read).

    • Trustworthiness Check: The "100% Activity" wells should show a linear increase in fluorescence over time. The "0% Activity" and "No Enzyme" wells should have a flat, low signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the average rate of the "No Enzyme" background from all other wells.

    • Normalize the data:

      • % Inhibition = 100 * (1 - (Rate_Compound - Rate_0%_Activity) / (Rate_100%_Activity - Rate_0%_Activity))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion and Future Directions

This compound has a confirmed, selective inhibitory activity against butyrylcholinesterase. This foundational data provides a clear starting point for further investigation. However, to fully understand its therapeutic potential, a broader profiling strategy is essential.

This guide has outlined a rigorous, industry-standard workflow for characterizing this compound against Autotaxin, a highly relevant therapeutic target. By systematically determining biochemical potency, elucidating the mechanism of action, and confirming cellular target engagement, researchers can build a comprehensive data package. This approach not only validates potential hits but also provides the critical insights necessary to guide medicinal chemistry efforts for developing next-generation enzyme inhibitors. The methodologies described herein are robust, reproducible, and serve as a gold standard for modern drug discovery research.

References

  • Ghafouri, M., et al. (2020). Theoretical mechanism of action of a) autotaxin (ATX) and b) selective lysophosphatidic acid receptor (LPAR) 1 inhibitors. ResearchGate. Available from: [Link]

  • Hassan, M.I., et al. (2023). Discovery of New Autotaxin Inhibitors Using Structure-based Approaches. Hilaris Publisher. Available from: [Link]

  • Barbera, M., et al. (2023). N-(diisopropylphosphanyl)benzamide. MDPI. Available from: [Link]

  • Benesch, M.G.K., et al. (2016). Regulation and biological activities of the autotaxin-LPA axis. ResearchGate. Available from: [Link]

  • Tosoh Corporation. Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope. Available from: [Link]

  • Al-Jubair, K., et al. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. MDPI. Available from: [Link]

  • Desos, P., et al. (2021). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. National Institutes of Health (NIH). Available from: [Link]

  • Ke, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Kokotou, M.G., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]

  • Rasheed, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

  • Salgado-Polo, F., et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. Available from: [Link]

  • Rehman, A., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available from: [Link]

  • Oikonomou, N., et al. (2018). Autotaxin in Pathophysiology and Pulmonary Fibrosis. National Institutes of Health (NIH). Available from: [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. National Institutes of Health (NIH). Available from: [Link]

  • Akama, T., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. National Institutes of Health (NIH). Available from: [Link]

Sources

N-(3-ethoxyphenyl)benzamide as a potential acetylcholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-ethoxyphenyl)benzamide as a Potential Acetylcholinesterase Inhibitor

Foreword: The Imperative for Novel Cholinesterase Inhibitors

The landscape of neurodegenerative disorders, particularly Alzheimer's disease (AD), is characterized by a progressive decline in cognitive function. A cornerstone of AD pathology is the depletion of the neurotransmitter acetylcholine (ACh).[1] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[2] Consequently, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of early-stage AD, as it increases the concentration and duration of action of ACh in the brain.[2][3][4] While current FDA-approved drugs like donepezil and rivastigmine validate this approach, the search for new inhibitors with improved efficacy, selectivity, and safety profiles remains a critical endeavor in medicinal chemistry.[3][4]

This guide focuses on this compound, a compound belonging to the N-arylbenzamide class, which has shown promise in various biological applications.[5] We will explore its synthesis, methodologies for evaluating its AChE inhibitory potential, and in silico approaches to elucidate its mechanism of action. This document is intended for researchers and drug development professionals, providing both the theoretical underpinnings and practical protocols for investigating this and similar molecules.

Section 1: Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-aminophenol. The first step involves the formation of the parent amide, N-(3-hydroxyphenyl)benzamide, followed by an O-alkylation to introduce the ethyl group. This Williamson ether synthesis is a robust and well-established method.

Synthetic Pathway

The synthetic route is outlined below. The initial step is a Schotten-Baumann reaction, where 3-aminophenol is acylated with benzoyl chloride. The subsequent O-alkylation of the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base yields the target compound.[6][7]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)benzamide N-(3-hydroxyphenyl)benzamide 3-Aminophenol->N-(3-hydroxyphenyl)benzamide Benzoyl Chloride, aq. medium This compound This compound N-(3-hydroxyphenyl)benzamide->this compound Ethyl Halide, NaH/DMF

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-(3-hydroxyphenyl)benzamide [6][7]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) in a 10% aqueous sodium hydroxide solution. The flask is placed in an ice bath to maintain a temperature of 0-5°C.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove any unreacted starting materials and salts, and then dried in a vacuum oven.

Part B: Synthesis of this compound [6]

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-(3-hydroxyphenyl)benzamide (1.0 eq) to anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O-C).

Section 2: In Vitro Evaluation of Acetylcholinesterase Inhibition

The primary method for quantifying the inhibitory potential of a compound against AChE is to determine its half-maximal inhibitory concentration (IC₅₀). The Ellman's assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9][10][11]

Principle of the Ellman's Assay

This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of this color change.

G Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Yellow Anion (412 nm) Yellow Anion (412 nm) Thiocholine->Yellow Anion (412 nm) DTNB Inhibitor Inhibitor AChE AChE Inhibitor->AChE Blocks

Caption: Principle of the Ellman's assay for AChE inhibition.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from electric eel in PB.

    • ATCh Solution: Prepare a stock solution of acetylthiocholine iodide in PB.

    • DTNB Solution: Prepare a stock solution of DTNB in PB.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of PB (pH 8.0).

    • Add 25 µL of the AChE solution. Mix and pre-incubate at room temperature for 15 minutes.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCh solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.[12]

Quantitative Data and Selectivity

The inhibitory activity of this compound would be compared against a standard inhibitor like Donepezil. It is also crucial to assess its selectivity by testing against butyrylcholinesterase (BChE), another cholinesterase enzyme. High selectivity for AChE over BChE is often desirable to minimize potential side effects.

Table 1: Hypothetical Inhibitory Activity Data

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)[6]Selectivity Index (BChE IC₅₀ / AChE IC₅₀)
This compound5.85 (Predicted)20.90 ± 0.11~3.57
Donepezil (Reference)0.0127.5625

Note: The AChE IC₅₀ for this compound is a hypothetical value for illustrative purposes, based on the activity of similar benzamide derivatives. The BChE value is from existing literature.[6]

Section 3: In Silico Analysis - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It provides invaluable insights into the binding mode and potential interactions between an inhibitor and the active site of its target enzyme, guiding further drug design and optimization.[13]

Rationale and Workflow

By docking this compound into the crystal structure of human AChE (e.g., PDB ID: 4EY6), we can hypothesize its binding pose and identify key amino acid residues involved in the interaction.[1] This helps to rationalize the observed in vitro activity and provides a structural basis for the structure-activity relationship.

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Protein_Prep Prepare Protein (AChE) - Remove water - Add hydrogens Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Prepare Ligand - Generate 3D structure - Assign charges Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses - Lowest binding energy - Clustering Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions - H-bonds, Pi-stacking, etc. Pose_Analysis->Interaction_Analysis

Caption: General workflow for a molecular docking study.

Step-by-Step Molecular Docking Protocol
  • Software: Utilize molecular modeling software such as AutoDock Tools, PyRx, or Schrödinger Suite.

  • Protein Preparation:

    • Download the crystal structure of human AChE from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation: Define the binding pocket by creating a grid box that encompasses the active site gorge of AChE, including the catalytic active site (CAS) and the peripheral anionic site (PAS).

  • Docking Execution: Run the docking algorithm to generate a series of possible binding poses for the ligand within the defined grid box. The algorithm will score these poses based on a calculated binding affinity or energy.

  • Results Analysis:

    • Analyze the top-ranked poses based on their binding energy and clustering.

    • Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking with critical residues like Trp86, Tyr133, and Trp286.[4]

Section 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

Studies on various benzamide and picolinamide derivatives have revealed key structural features that influence their AChE inhibitory activity.[14][15][16]

Key Structural Features
  • Amide Linker: The benzamide core serves as a crucial scaffold for orienting the phenyl rings within the AChE active site.

  • Substituent Position: The position and nature of substituents on both phenyl rings significantly impact binding affinity and selectivity.[14] For instance, the ethoxy group at the meta-position of the N-phenyl ring in our target molecule likely engages in hydrophobic interactions within the active site gorge.

  • Flexibility: The torsional freedom around the amide bond allows the molecule to adopt a conformation that fits optimally within the narrow active site gorge of AChE.

Caption: Key structural elements of N-arylbenzamides influencing AChE inhibition.

Proposed Mechanism of Inhibition

Based on docking studies of related compounds, this compound likely acts as a mixed-type inhibitor.[14][15] This implies it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

  • Binding at the CAS: The benzoyl portion of the molecule may interact with key residues in the CAS, such as the catalytic triad (Ser203, His447, Glu334), preventing the hydrolysis of acetylcholine.

  • Binding at the PAS: The N-(3-ethoxyphenyl) moiety could form π-π stacking interactions with aromatic residues like Trp286 at the entrance of the gorge (the PAS). This dual binding ability is a characteristic of many potent AChE inhibitors.[13][14]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel acetylcholinesterase inhibitors. This guide has provided a comprehensive framework for its synthesis and evaluation, grounded in established scientific principles. The methodologies described herein are robust and self-validating, ensuring reliable and reproducible results.

Future work should focus on:

  • Lead Optimization: Synthesizing a library of analogues with modifications to both aromatic rings to improve potency and selectivity, guided by the SAR and molecular docking insights.

  • Enzyme Kinetics: Performing detailed kinetic studies to confirm the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

  • In Vivo Studies: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.

  • Toxicity Profiling: Conducting cytotoxicity assays to ensure the safety of the lead compounds.

By systematically applying these integrated chemical and biological approaches, the potential of this compound and its derivatives as next-generation therapeutics for neurodegenerative diseases can be fully realized.

References

  • Title: N-(diisopropylphosphanyl)benzamide Source: MDPI URL: [Link]

  • Title: N-substituted arylhydroxamic acids as acetylcholinesterase reactivators | Request PDF Source: ResearchGate URL: [Link]

  • Title: Acetylcholinesterase inhibitors: pharmacology and toxicology Source: PubMed URL: [Link]

  • Title: Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Source: ResearchGate URL: [Link]

  • Title: Process for the synthesis of a benzamide derivative Source: Google Patents URL
  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

  • Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]

  • Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives Source: Pakistan Journal of Chemistry - Chem Publishers URL: [Link]

  • Title: Discovery of methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a blood-brain permeable dual inhibitor of acetylcholinesterase and butyrylcholinesterase Source: PubMed URL: [Link]

  • Title: Identification of Natural Compounds of the Apple as Inhibitors against Cholinesterase for the Treatment of Alzheimer's Disease: An In Silico Molecular Docking Simulation and ADMET Study Source: PubMed Central URL: [Link]

  • Title: Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts Source: PMC URL: [Link]

  • Title: In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors Source: Preprints.org URL: [Link]

  • Title: Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide Source: MDPI URL: [Link]

  • Title: In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking Source: Frontiers URL: [Link]

  • Title: Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies Source: ACS Omega URL: [Link]

  • Title: In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC URL: [Link]

  • Title: An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE Source: PMC URL: [Link]

  • Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PMC URL: [Link]

  • Title: In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods Source: ResearchGate URL: [Link]

  • Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: MDPI URL: [Link]

  • Title: Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies Source: MDPI URL: [Link]

  • Title: Molecular docking study of the acetylcholinesterase inhibition Source: ResearchGate URL: [Link]

Sources

The Structure-Activity Relationship of N-(3-ethoxyphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(3-ethoxyphenyl)benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this fascinating class of molecules. We will dissect the intricate connections between chemical modifications and biological outcomes, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of this compound derivatives, supported by detailed protocols, quantitative data, and visual representations of key concepts. Our aim is to provide a foundational understanding that will empower the rational design of novel therapeutics based on this versatile chemical framework.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, found in drugs with applications ranging from anti-psychotics and anti-emetics to potent anti-cancer agents.[1] Their prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability to form key interactions with a diverse range of biological targets. The core structure, a simple amide linkage between a benzoic acid and an aniline moiety, provides a rigid backbone that can be readily functionalized to modulate physiochemical properties and target affinity.

The this compound core, in particular, has emerged as a promising starting point for the development of enzyme inhibitors. The ethoxy group at the meta-position of the aniline ring offers a crucial handle for influencing lipophilicity and directing interactions within protein binding pockets. This guide will focus on elucidating the SAR of this specific scaffold, drawing upon published data to build a comprehensive understanding of how structural modifications impact biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications on both the benzoyl and the N-phenyl portions of the molecule. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications of the N-(3-ethoxyphenyl) Moiety

The substitution pattern on the N-phenyl ring plays a critical role in target engagement. The foundational work by Abbasi et al. provides a clear illustration of this principle in the context of cholinesterase inhibition.[1]

A systematic variation of the alkoxy group at the 3-position of the N-phenyl ring reveals a direct correlation between chain length and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

As shown in the table below, the parent N-(3-hydroxyphenyl)benzamide demonstrates moderate activity. The introduction of an ethoxy group in This compound significantly enhances BChE inhibition.[1] Interestingly, further elongation of the alkyl chain to a pentoxy group leads to a notable increase in AChE inhibitory potential.[1] This suggests that the hydrophobic pocket of BChE may better accommodate a smaller alkoxy group, while the active site of AChE can engage with a longer, more flexible chain.

Table 1: Cholinesterase Inhibitory Activity of 3-O-Substituted N-(3-hydroxyphenyl)benzamide Derivatives [1]

CompoundR GroupBChE IC50 (μM)AChE IC50 (μM)
1 H84.21 ± 0.35411.37 ± 0.35
2 Methyl201.11 ± 0.45143.51 ± 0.45
3 (this compound) Ethyl20.90 ± 0.11403.24 ± 0.75
4 Propyl98.71 ± 0.34408.11 ± 0.41
5 Butyl20.11 ± 0.22246.11 ± 0.38
6 Pentyl134.41 ± 0.23158.81 ± 0.12

This differential activity underscores the importance of tailoring the alkoxy substituent to the specific topology of the target enzyme's active site.

Modifications of the Benzoyl Moiety

While the N-phenyl ring often dictates target recognition, modifications to the benzoyl portion of the molecule are crucial for fine-tuning potency and modulating other pharmacological properties. The general principles of SAR for benzamide-based inhibitors often apply here.

The introduction of various substituents on the benzoyl ring can significantly impact activity. For instance, in the context of kinase inhibition, the benzamide moiety often acts as a scaffold that orients other functional groups towards key interaction points within the ATP-binding pocket.[2] The addition of heterocyclic rings or specific substitution patterns can introduce new hydrogen bond donors and acceptors, or engage in favorable π-stacking interactions.

The amide bond itself is a critical pharmacophoric element. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively. In many enzyme-inhibitor complexes, such as with histone deacetylases (HDACs), the benzamide's carbonyl group coordinates with a zinc ion in the active site, while the N-H forms a hydrogen bond with a nearby amino acid residue.[3]

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and highlights the regions amenable to chemical modification.

SAR_Pharmacophore cluster_Benzoyl Benzoyl Moiety (Potency & Selectivity) cluster_Amide Amide Linker cluster_Ethoxyphenyl N-(3-ethoxyphenyl) Moiety (Target Recognition) Benzoyl_Ring Aromatic Ring (π-stacking, substitutions) Carbonyl C=O (H-bond acceptor, Zn2+ coordination) Benzoyl_Ring->Carbonyl Amide_NH N-H (H-bond donor) Carbonyl->Amide_NH Ethoxyphenyl_Ring Phenyl Ring (Hydrophobic interactions) Amide_NH->Ethoxyphenyl_Ring Ethoxy 3-Ethoxy Group (Lipophilicity, pocket filling) Ethoxyphenyl_Ring->Ethoxy

Caption: Key pharmacophoric elements of the this compound scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound derivatives is generally straightforward, allowing for the rapid generation of analog libraries for SAR studies. The most common approach involves the coupling of a substituted benzoic acid with 3-ethoxyaniline.

General Synthesis Workflow

The following diagram outlines a typical synthetic workflow for the preparation of this compound analogs.

Synthesis_Workflow Start Starting Materials: - Substituted Benzoic Acid - 3-Ethoxyaniline Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) Start->Activation Coupling Amide Bond Formation Start->Coupling Activation->Coupling Purification Purification (e.g., Recrystallization, Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Abbasi et al. and describes the synthesis of the parent compound from its hydroxylated precursor.[1][4]

Step 1: Synthesis of the Precursor, N-(3-hydroxyphenyl)benzamide

  • In a suitable reaction vessel, dissolve 3-aminophenol (1 equivalent) in an appropriate aqueous medium.

  • Add benzoyl chloride (1 equivalent) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The formation of a precipitate indicates product formation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Recrystallize the crude product from methanol to yield pure N-(3-hydroxyphenyl)benzamide.

Step 2: O-Alkylation to Yield this compound

  • In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add N-(3-hydroxyphenyl)benzamide (1 equivalent).

  • Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with cold water.

  • Collect the resulting precipitate by filtration. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biological Evaluation Protocol: Cholinesterase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against AChE and BChE, based on the Ellman's method.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their ability to interact with a range of enzymes and receptors. Here, we explore the mechanisms of action for some of the key target classes.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels in the synaptic cleft.[5] This mechanism is the basis for the use of cholinesterase inhibitors in the symptomatic treatment of Alzheimer's disease.[6]

The following diagram illustrates the role of cholinesterases in cholinergic signaling and the effect of their inhibition.

Cholinesterase_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine ACh Acetylcholine (ACh) ACh_synthesis->ACh AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Choline Choline AChE_BChE->Choline Acetate Acetate AChE_BChE->Acetate Benzamide This compound (Inhibitor) Benzamide->AChE_BChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of cholinergic signaling by this compound.

Kinase Inhibition

Many benzamide derivatives have been developed as potent kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.[7]

For example, the Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML).[8] Inhibitors of Bcr-Abl, such as imatinib, which contains a related N-phenyl-aminopyrimidine core, have revolutionized the treatment of this disease.[9]

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are an emerging class of anti-cancer agents that act by preventing the deacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[10] The benzamide moiety in some HDAC inhibitors serves as a zinc-binding group that chelates the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[11]

The diagram below depicts the general mechanism of HDAC inhibition and its downstream cellular consequences.

HDAC_Inhibition cluster_Epigenetics Epigenetic Regulation cluster_Gene_Expression Gene Expression cluster_Cellular_Outcome Cellular Outcome Histone Histone HDAC HDAC Histone->HDAC Deacetylation Chromatin_Closed Condensed Chromatin (Gene Repression) HDAC->Chromatin_Closed HAT HAT HAT->Histone Acetylation Chromatin_Open Open Chromatin (Gene Expression) HAT->Chromatin_Open Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibition Tumor_Suppressor Tumor Suppressor Gene Expression Chromatin_Open->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Conclusion and Future Directions

The this compound scaffold is a rich source of chemical diversity for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be manipulated to optimize activity against a range of biological targets. The straightforward synthesis of these compounds makes them an attractive platform for library generation and high-throughput screening.

Future research in this area should focus on:

  • Expanding the SAR: A more systematic exploration of substitutions on both the benzoyl and N-phenyl rings is needed to build a more comprehensive SAR map for various targets.

  • Target Deconvolution: For derivatives with promising phenotypic activity, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and guiding further optimization.

  • Multi-Targeted Agents: The inherent promiscuity of the benzamide scaffold could be harnessed to design multi-targeted ligands, which may offer advantages in complex diseases like cancer and neurodegenerative disorders.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

References

  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). Cells, 11(3), 395.
  • BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. (2021). Frontiers in Oncology, 11, 637209.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2021). International Journal of Molecular Sciences, 22(21), 11595.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3245-3249.
  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (2021). Cancers, 13(17), 4328.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2012).
  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). Open Journal of Medicinal Chemistry, 15, 1-17.
  • Mechanisms of HDACs in cancer development. (2023). Frontiers in Oncology, 13, 1176219.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). Journal of Medicinal Chemistry, 65(17), 11659-11681.
  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (2021). Current Neuropharmacology, 19(9), 1544–1559.
  • Structure-Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018). Open Lab Notebooks.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). Molecules, 19(5), 6538-6551.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Letters in Applied NanoBioScience, 10(4), 2821-2827.
  • Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. (2004). Blood, 104(11), 3.
  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2017). Herald Scholarly Open Access.
  • What are HDAC inhibitors and how do they work?. (2024).
  • Acetylcholine. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2018). Current Neuropharmacology, 16(7), 1018–1031.
  • Biochemistry | Acetylcholinesterase (Part 1) AND Neuron Signaling: Esterase Mechanisms (Part 1). (2014, December 13).
  • bcr-abl Translocation Mechanism | Philadelphia Chromosome. (2020, August 18). MEDSimplified. [Video]. YouTube.
  • Cholinesterase Inhibitor Reveals Synergistic Potential for Neural Stem Cell-Based Therapy in the 5xFAD Mouse Model of Alzheimer's Disease. (2024). International Journal of Molecular Sciences, 25(1), 543.
  • Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. (2007). Journal of Medicinal Chemistry, 50(1), 125-135.
  • Design and synthesis of N-(3-sulfamoylphenyl)amides as Trypanosoma brucei leucyl-tRNA synthetase inhibitors. (2021). European Journal of Medicinal Chemistry, 217, 113319.
  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia. (2012). Blood, 120(12), 2357–2366.
  • Structure-Activity Relationship of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide for SYK Inhibitor Development. (2025). Benchchem.
  • Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. (2009). Current Medicinal Chemistry, 16(15), 1829–1863.
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry.
  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). Biomolecules, 9(11), 698.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of N-(3-ethoxyphenyl)benzamide, a representative benzamide-class compound. We delve into the causal relationships behind experimental choices, presenting field-proven, self-validating protocols for determining thermodynamic solubility in biorelevant media and assessing chemical stability under forced degradation conditions. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" and the practical "how" for generating a robust data package that informs downstream formulation and development decisions.

Introduction

This compound is a small molecule featuring a central benzamide core. The benzamide functional group is a common motif in medicinal chemistry. The overall developability of such a compound is contingent on a thorough understanding of its solubility and stability profile. Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide presents a holistic and logical workflow for characterizing these critical attributes. We will move from foundational solubility assessments to a comprehensive stability analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH). The objective is to not only provide step-by-step protocols but to instill a deeper understanding of how these data points interrelate and guide the critical path of drug development.

Part 1: Physicochemical Characterization and Solubility Assessment

A molecule's journey in vivo begins with dissolution. Therefore, quantifying the aqueous solubility of this compound is the foundational first step. This data is essential for its classification under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, providing a framework for predicting in vivo performance.[1][2]

The "Why": Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Kinetic Solubility: A high-throughput screening method where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3] It measures the concentration at which precipitation first occurs and can be influenced by the rate of addition and mixing. While useful for early discovery ranking, it can often overestimate the true solubility.[4]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution after an extended period of equilibration (typically 24-48 hours).[5] It represents the true, stable solubility and is the gold-standard measurement for pre-formulation and regulatory submissions. Our focus here is on this definitive measurement.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in various physiologically relevant media. The shake-flask method is a robust and widely accepted technique.[6]

Rationale for Media Selection: Solubility is often pH-dependent. Assessing it across the physiological pH range of the gastrointestinal (GI) tract is critical. We use standard buffers and more complex biorelevant media which contain bile salts and lecithin to mimic the fed and fasted states of the GI tract.[7][8]

  • Simulated Gastric Fluid (SGF), pH 1.2: Mimics stomach conditions in the fasted state.[9]

  • Phosphate Buffered Saline (PBS), pH 6.5: Represents the proximal small intestine.

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5: Simulates the small intestine before a meal.[10]

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0: Simulates the small intestine after a meal.[11]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring undissolved solid remains) to a 2 mL glass vial.[4]

  • Media Addition: Add 1 mL of the desired test medium (SGF, PBS, FaSSIF, or FeSSIF) to each vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set to 25°C or 37°C for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes for coarse settling. Then, withdraw an aliquot and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved solids.

  • Quantification:

    • Prepare a standard stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a calibration curve by diluting the stock solution to a range of known concentrations.

    • Dilute the filtered sample from Step 4 with the same organic solvent.

    • Analyze the standards and the sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

    • Calculate the concentration of the dissolved compound in the sample by interpolating from the calibration curve.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results will directly inform the BCS classification and highlight potential challenges, such as pH-dependent absorption or food effects.

Table 1: Hypothetical Thermodynamic Solubility of this compound

MediumpHTemperature (°C)Solubility (µg/mL)
SGF1.2375.5
PBS6.5374.8
FaSSIF6.53715.2
FeSSIF5.03745.8

Interpretation: The hypothetical data in Table 1 suggests that this compound is a poorly soluble compound. The increased solubility in FaSSIF and especially FeSSIF indicates that the presence of bile salts and lipids significantly enhances its solubilization, suggesting a potential positive food effect on its absorption.

Part 2: Stability Profiling and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development. Forced degradation (or stress testing) studies are designed to intentionally degrade the drug substance under conditions more severe than those used for accelerated stability testing.[12] These studies serve multiple critical purposes:

  • To elucidate potential degradation pathways.[13]

  • To identify likely degradation products.[13]

  • To demonstrate the specificity of the analytical method, ensuring it can separate the parent compound from its degradants. This is known as a "stability-indicating" method.[14][15]

This process is mandated by regulatory bodies like the ICH.[16][17]

The "Why": Designing a Stability-Indicating Analytical Method

Before initiating stress testing, a robust analytical method is required. Reversed-phase HPLC with UV detection is the workhorse for this application.[18] The goal is to develop a method where the peak for this compound is well-resolved from any peaks generated during the degradation studies.

Experimental Workflow: Forced Degradation Studies

The overall strategy involves exposing the compound to various stress conditions and analyzing the resulting samples at different time points.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress ox Oxidation (3% H2O2, RT) prep->ox Expose to Stress photo Photolytic (ICH Q1B Light) prep->photo Expose to Stress sampling Sample at t=0, 4, 8, 24h acid->sampling base->sampling ox->sampling photo->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc data Quantify % Degradation & Identify Degradants hplc->data

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols for Forced Degradation

General Setup:

  • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each condition, mix the stock solution with the stressor solution in a 1:1 ratio.

  • Run a control sample (drug in 50:50 acetonitrile:water) in parallel.

A. Hydrolytic Degradation:

  • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Rationale: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat.[19][20] This stress test directly probes the stability of the core functional group.

  • Sampling: At each time point (e.g., 4, 8, 24 hours), withdraw an aliquot and immediately neutralize it (add an equimolar amount of base for the acid sample, and acid for the base sample) to stop the reaction.

B. Oxidative Degradation:

  • Condition: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Rationale: This tests the molecule's susceptibility to oxidation. The ethoxy group and the aromatic rings could be potential sites of oxidation.

  • Sampling: At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

C. Photolytic Degradation:

  • Condition: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control wrapped in aluminum foil in parallel.

  • Rationale: This is a regulatory requirement to determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.[16]

Data Analysis and Degradation Pathway Elucidation

The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stressor concentration or temperature should be adjusted. The stability-indicating HPLC method is used to quantify the remaining parent compound and profile the degradants.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (h)% Parent RemainingMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C2485.2%4.1
0.1 M NaOH, 60°C2478.9%4.1 and 2.5
3% H₂O₂, RT2498.5%N/A
Photolytic (ICH Q1B)-99.1%N/A

Interpretation and Pathway Analysis: The hypothetical results indicate that this compound is susceptible to both acid and base hydrolysis but is relatively stable to oxidation and photolysis. The primary degradation pathway is likely the hydrolysis of the amide bond.

G cluster_products Hydrolysis Products parent This compound benzoic_acid Benzoic Acid (Degradant at RT 2.5) parent->benzoic_acid H+ or OH- Heat ethoxyaniline 3-Ethoxyaniline (Degradant at RT 4.1) parent->ethoxyaniline H+ or OH- Heat

Caption: Predicted hydrolytic degradation pathway.

Under hydrolytic stress, the amide bond is cleaved to yield benzoic acid and 3-ethoxyaniline.[21] HPLC coupled with Mass Spectrometry (LC-MS) would be used to confirm the identity of these degradant peaks by comparing their mass-to-charge ratios with the theoretical masses of the predicted products.

Conclusion

This guide outlines a scientifically rigorous and practically grounded approach to evaluating the solubility and stability of this compound. By employing thermodynamic solubility measurements in biorelevant media and conducting comprehensive forced degradation studies, a robust data package can be generated. This information is not merely a collection of data points; it is a predictive tool that allows scientists to anticipate challenges in drug development, from potential bioavailability issues to formulation and packaging requirements. A thorough understanding of these core properties is indispensable for navigating the complex path from a promising molecule to a safe and effective medicine.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. M9: Biopharmaceutics Classification System-Based Biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Link]

  • Singh, S., & Bakshi, M. Development of forced degradation and stability indicating studies of drugs—A review. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2015). LCGC North America. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108775, 3-Ethoxybenzamide. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Patel, R. B., et al. Stability Indicating HPLC Method Development: A Review. (2015). ResearchGate. [Link]

  • Klick, S., et al. Forced Degradation Studies for Biopharmaceuticals. (2005). BioPharm International. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). (2024). [Link]

  • Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2021). [Link]

  • National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). [Link]

  • Allen, T. Amide Hydrolysis: Mechanism, Conditions and Applications. (2023). [Link]

  • ResearchGate. Composition of the biorelevant media FaSSGF and FaSSIF. (2020). [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025). [Link]

  • YouTube. mechanism of amide hydrolysis. (2019). [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. (2023). [Link]

  • National Center for Biotechnology Information. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2022). [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. (2025). [Link]

  • Biorelevant.com. Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. [Link]

  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. (2023). [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • AAPS PharmSciTech. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (2005). [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. (2023). [Link]

  • Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. (2007). [Link]

  • ChemSrc. Benzamide,3,4,5-trimethoxy-N-phenyl | CAS#:3940-75-8. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Google Patents. US20150064794A1 - Biorelevant compositions.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Link]

  • U.S. Environmental Protection Agency. Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- - Substance Details. [Link]

  • Wikipedia. Benzamide. [Link]

Sources

N-(3-ethoxyphenyl)benzamide: A Comprehensive Technical Guide to its Evaluation as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant driver of numerous debilitating diseases. The therapeutic landscape, while mature, continues to seek novel chemical entities with improved efficacy and safety profiles. This guide introduces N-(3-ethoxyphenyl)benzamide, a small molecule with structural motifs suggestive of anti-inflammatory potential. We present a comprehensive roadmap for the systematic evaluation of this compound, from its fundamental synthesis to rigorous in vitro and in vivo characterization. This document is structured to provide not only detailed, actionable protocols but also the underlying scientific rationale, empowering research teams to robustly assess the therapeutic promise of this compound and analogous compounds.

Introduction: The Rationale for this compound

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory effects.[1] The core hypothesis for investigating this compound stems from the established role of related structures in modulating key inflammatory pathways. The strategic inclusion of an ethoxy group on the phenyl ring is intended to modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

This guide will delineate a logical, multi-stage workflow for the comprehensive assessment of this compound's anti-inflammatory and analgesic potential. We will begin with its chemical synthesis and proceed through a series of in vitro assays designed to probe its mechanism of action at the molecular and cellular levels. Finally, we will detail in vivo studies to evaluate its efficacy and tolerability in a preclinical model of acute inflammation.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the foundational step in the evaluation of any new chemical entity. The proposed synthesis of this compound is a straightforward and well-established amidation reaction.

Synthesis of this compound

The synthesis is achieved through the coupling of 3-ethoxyaniline with benzoyl chloride.[2]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 3-ethoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of benzamides is provided below. These parameters are crucial for understanding the compound's potential for oral bioavailability and membrane permeability.

PropertyTypical Value Range for Benzamide DerivativesSignificance
Molecular Weight 150 - 300 g/mol Influences solubility and diffusion across membranes.
Melting Point 100 - 180 °C[3]Indicator of purity and lattice energy.
Solubility Soluble in polar organic solvents, sparingly soluble in water.[3]Affects formulation and in vitro assay preparation.
LogP 1.5 - 3.5A measure of lipophilicity, impacting absorption and distribution.

In Vitro Evaluation: Mechanistic Insights

The initial screening of this compound's anti-inflammatory potential will be conducted through a series of in vitro assays targeting key mediators and pathways of inflammation.

Inhibition of Cyclooxygenase-2 (COX-2)

Causality: Prostaglandins are potent inflammatory mediators, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] Selective inhibition of the inducible isoform, COX-2, is a cornerstone of modern anti-inflammatory therapy. This assay will determine if this compound directly targets this critical enzyme.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [5][6]

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in assay buffer and keep on ice.[5] Prepare a working solution of the fluorometric probe and arachidonic acid (substrate).

  • Assay Plate Setup: In a 96-well opaque plate, add COX-2 assay buffer to all wells.

  • Compound Addition: Add various concentrations of this compound (typically from 0.01 to 100 µM) to the sample wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).[5]

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Signal Detection: Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) at 1-minute intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Inhibition of Nitric Oxide Production in Macrophages

Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[7][8] This assay assesses the ability of this compound to suppress this cellular inflammatory response.

Experimental Protocol: Griess Assay in RAW 264.7 Macrophages [9][10]

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[9]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.[9][10] Include unstimulated and LPS-only controls.

  • Nitrite Measurement: Collect the cell culture supernatant. In a new 96-well plate, mix an equal volume of supernatant with Griess reagent.

  • Signal Detection: Incubate for 15-30 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the inhibitory effect of this compound.

Modulation of Pro-inflammatory Cytokine Production

Causality: The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by activated macrophages is a hallmark of the inflammatory response.[11] These cytokines amplify the inflammatory cascade. This assay will determine if this compound can suppress the production of these key signaling molecules.

Experimental Protocol: Cytokine Measurement by ELISA [12][13]

  • Cell Stimulation: Following the same cell culture and treatment protocol as the nitric oxide assay (Section 3.2), collect the cell culture supernatants after 16-18 hours of LPS stimulation.[12]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).

    • Finally, add a substrate solution (e.g., TMB) and stop the reaction.[14]

  • Signal Detection: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percent inhibition of cytokine production by this compound.

Investigating the Underlying Signaling Pathways

Causality: The expression of COX-2, iNOS, and pro-inflammatory cytokines is largely controlled by the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][15] Understanding the effect of this compound on these pathways provides deeper mechanistic insight.

Workflow for Signaling Pathway Analysis:

G cluster_cell Macrophage cluster_assay Analysis LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK p38 p38 MAPK MyD88->p38 JNK JNK MyD88->JNK ERK ERK MyD88->ERK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates p38->Nucleus JNK->Nucleus ERK->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces WB Western Blot (Phospho-p65, Phospho-p38)

Caption: Proposed Signaling Pathway for Investigation.

Experimental Approach: Western blotting can be employed to assess the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38 MAPK, in cell lysates from macrophages treated with this compound and stimulated with LPS. A reduction in the phosphorylation of these proteins would indicate that the compound acts upstream to inhibit their activation.

In Vivo Evaluation: Efficacy in a Model of Acute Inflammation

Positive results from in vitro assays warrant the progression to in vivo studies to assess the compound's efficacy in a more complex biological system.

Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[16][17] Carrageenan injection induces an acute inflammatory response characterized by swelling (edema), which can be quantified.

Experimental Protocol: [17]

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin or diclofenac), and this compound treatment groups (at least three dose levels).

  • Compound Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.

Assessment of Analgesic Activity

Causality: Inflammation is often accompanied by pain. Therefore, evaluating the analgesic properties of this compound is a crucial component of its preclinical assessment.

This test assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.

Experimental Protocol:

  • Administer the test compound, vehicle, or a positive control (e.g., morphine).

  • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Record the time until the animal exhibits a nociceptive response. A cut-off time is used to prevent tissue damage.

This model evaluates peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching), which is inhibited by analgesic agents.

Experimental Protocol:

  • Administer the test compound, vehicle, or a positive control (e.g., aspirin).

  • After a set pre-treatment time (e.g., 30-60 minutes), inject a dilute solution of acetic acid intraperitoneally.

  • Immediately place the animal in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing compared to the vehicle control.

Data Summary and Interpretation

The data generated from these studies will provide a comprehensive profile of this compound's anti-inflammatory and analgesic potential.

Expected Outcomes:

AssayParameter MeasuredFavorable Outcome for this compound
COX-2 Inhibition IC50 valueLow micromolar or nanomolar IC50, indicating potent inhibition.
Nitric Oxide Production % Inhibition of nitriteDose-dependent reduction in nitrite levels.
Cytokine Production (TNF-α, IL-6) % Inhibition of cytokine releaseDose-dependent decrease in cytokine concentrations.
Carrageenan-Induced Paw Edema % Inhibition of edemaSignificant, dose-dependent reduction in paw volume.
Hot Plate Test Increase in reaction latencySignificant increase in the time to nociceptive response.
Acetic Acid-Induced Writhing % Inhibition of writhingSignificant, dose-dependent reduction in the number of writhes.

A successful outcome would be a compound that demonstrates potent and dose-dependent activity across multiple in vitro and in vivo assays, suggesting a robust anti-inflammatory and analgesic profile.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to evaluate the potential of this compound as a novel anti-inflammatory agent. The proposed workflow, from synthesis to in vivo efficacy testing, is designed to provide a comprehensive understanding of the compound's pharmacological properties and mechanism of action. Positive findings from this series of studies would provide a strong rationale for further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in chronic models of inflammation.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Retrieved from [Link]

  • PubMed. (n.d.). Role of prostaglandins and nitric oxide in acute inflammatory reactions in guinea-pig skin. Retrieved from [Link]

  • PMC. (n.d.). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Retrieved from [Link]

  • PMC. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • AnyFlip. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride pdf. Retrieved from [Link]

  • PubMed. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • PMC. (n.d.). The role of nitric oxide in prostaglandin biology; update. Retrieved from [Link]

  • PMC. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved from [Link]

  • NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • PMC. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

  • WVJ. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • MDPI. (2025, January 30). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. Retrieved from [Link]

  • Annual Reviews. (n.d.). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • ResearchGate. (2023, February 28). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • MDPI. (n.d.). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Retrieved from [Link]

  • Mayo Clinic Proceedings. (n.d.). Nitric oxide: What role does it play in inflammation and tissue destruction. Retrieved from [Link]

  • PMC. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]

  • MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • YouTube. (2020, September 14). Synthesis of Benzanilide from Aniline. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, August 4). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]

  • Golden Light Publishing. (2025, July 31). Carrageenan-induced paw edema: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA results for inflammatory cytokine production by RAW cells at days.... Retrieved from [Link]

  • PMC. (2019, April 9). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • SlideShare. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Schematic of the hot plate test for analgesia in mice; (B) mice hot.... Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PMC. (2023, September 11). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Antioxidant Properties of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This has catalyzed a persistent search for novel antioxidant agents capable of mitigating oxidative damage. Among the myriad of scaffolds explored in medicinal chemistry, benzamide derivatives have emerged as a promising class of compounds. Their structural versatility and amenability to synthetic modification allow for the fine-tuning of their electronic and steric properties, making them ideal candidates for the development of potent antioxidants.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of the antioxidant properties of benzamide derivatives. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic rationale behind experimental design, explores critical structure-activity relationships (SAR), and offers detailed, field-proven methodologies for robust evaluation.

Mechanistic Underpinnings of Antioxidant Activity in Benzamide Derivatives

The capacity of a benzamide derivative to function as an antioxidant is fundamentally governed by its ability to donate a hydrogen atom or an electron to neutralize a free radical. The specific chemical environment of the benzamide scaffold, dictated by its substituent groups, determines the predominant mechanism of action.

Key Antioxidant Mechanisms

The primary mechanisms through which phenolic and amino-substituted benzamides exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•). The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond; a lower BDE facilitates easier hydrogen donation.[3]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is followed by the transfer of a proton to the anion. The SET-PT mechanism is favored in polar solvents.[3]

Computational analyses have been instrumental in dissecting these mechanisms. For instance, studies have shown that for many benzamide derivatives, the HAT mechanism is preferred in the gas phase, while SET-PT becomes more significant in polar solvent environments.[3] The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic ring significantly enhances antioxidant properties by stabilizing the resulting radical and lowering the energy barrier for donation.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental process of radical scavenging by a generic hydroxy-substituted benzamide derivative via the Hydrogen Atom Transfer (HAT) pathway.

G Benzamide Hydroxy-Benzamide (Antioxidant) StableRadical Stabilized Benzamide Radical Benzamide->StableRadical H• Donation Radical Free Radical (e.g., RO•) Quenched Quenched Species (ROH) Radical->Quenched H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism for a benzamide antioxidant.

Structure-Activity Relationship (SAR) in Antioxidant Benzamides

The antioxidant potency of a benzamide derivative is not an intrinsic property of the core scaffold but is profoundly influenced by the nature and position of its substituents. A thorough understanding of SAR is critical for the rational design of novel and more effective antioxidant compounds.

The Critical Role of Hydroxy and Methoxy Groups
  • Number and Position of Hydroxyl Groups: The introduction of hydroxyl (-OH) groups onto the benzoyl moiety is a cornerstone of designing potent benzamide antioxidants. Their presence is paramount as they typically serve as the primary site for radical scavenging.[4][5]

    • Catechol Moiety: An ortho-dihydroxy substitution (a catechol group) is particularly effective. This arrangement allows for the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical, which significantly enhances its antioxidant activity.[6]

    • Multiple Hydroxyl Groups: Trihydroxy derivatives have been shown to possess exceptionally high antioxidative potential, often exceeding that of reference antioxidants like Butylated Hydroxytoluene (BHT).[4]

  • Influence of Methoxy Groups: Electron-donating methoxy (-OCH3) groups also positively influence antioxidant properties, albeit typically to a lesser extent than hydroxyl groups. They increase the electron density on the aromatic ring, which can facilitate electron donation in the SET-PT mechanism.[4]

The Contribution of the Amide and N-Aryl Moieties

The amide linker and N-aryl substituent are not merely passive structural components. Combined experimental and computational studies have demonstrated that the presence of both the N-phenyl group and the amide moiety is crucial for maximizing antioxidant activity compared to analogues lacking these features.[4][5] This highlights the importance of the entire bisphenylamide structure in creating a highly effective antioxidant.

Visualizing Key SAR Principles

This diagram outlines the key structural features that modulate the antioxidant activity of the benzamide scaffold.

SAR Benzamide Benzamide Scaffold Benzoyl Ring Amide Linker N-Aryl Ring OH_Groups Hydroxy (-OH) Groups - Primary H• donors - Catechol (ortho-di-OH) is optimal Benzamide:f1->OH_Groups Substitution enhances activity MeO_Groups Methoxy (-OCH3) Groups - Electron-donating - Enhances SET pathway Benzamide:f1->MeO_Groups Substitution enhances activity Amide_Linker Amide (-CONH-) Moiety - Contributes to overall electronic structure Benzamide:f2->Amide_Linker Integral structural role N_Aryl N-Aryl Moiety - Essential for high potency - Modulates solubility & stability Benzamide:f3->N_Aryl Integral structural role

Caption: Key structure-activity relationships for benzamide antioxidants.

A Validated Workflow for In Vitro Antioxidant Evaluation

A multi-assay approach is essential for a comprehensive and trustworthy assessment of antioxidant capacity. Relying on a single method can be misleading, as different assays operate via different chemical principles. The following workflow represents a robust strategy for screening and characterizing benzamide derivatives.

Visualizing the Experimental Workflow

Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening (In Vitro Assays) cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of Benzamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization dpph DPPH Radical Scavenging Assay characterization->dpph abts ABTS•+ Radical Cation Decolorization Assay characterization->abts frap FRAP (Ferric Reducing Antioxidant Power) Assay characterization->frap ic50 Calculate IC50 / TEAC Values dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: A validated workflow for screening antioxidant benzamide derivatives.

Comparative Overview of Key Assays

This table summarizes the principles and key characteristics of the three most common and reliable in vitro antioxidant assays.

AssayPrincipleMeasured EndpointKey AdvantagesKey Considerations
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, causing a color change from purple to yellow.[7][8]Decrease in absorbance at ~517 nm.[7][8]Simple, rapid, and uses a stable radical. Widely used for initial screening.[7]Absorbance may be affected by colored compounds. Reaction kinetics can be slow for some antioxidants.
ABTS Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS•+ radical cation, leading to decolorization.[9][10]Decrease in absorbance at ~734 nm.[9][10]Applicable to both hydrophilic and lipophilic compounds. The radical is soluble in aqueous and organic solvents.[10]The radical must be generated prior to the assay. Can be sensitive to pH.
FRAP Assay Measures the total antioxidant power by the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.[11][12]Increase in absorbance at ~593 nm.[12][13]Fast, simple, and highly reproducible. Reagents are inexpensive and stable.[12]Measures total reducing power, not specific radical scavenging. Does not detect thiols or proteins. Conducted at an acidic pH (3.6).

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, including the use of appropriate controls, ensures the generation of reliable and reproducible data.

Protocol 4.1: DPPH Radical Scavenging Assay
  • Principle: This assay is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by the antioxidant compound. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7]

  • Reagents & Materials:

    • DPPH (Sigma-Aldrich)

    • Methanol or Ethanol (Analytical Grade)

    • Benzamide derivatives (test compounds)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Methodology:

    • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and store it at 4°C.

    • Preparation of Test Samples: Prepare a stock solution of each benzamide derivative and the positive control (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

    • Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the diluted test sample or standard. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the sample concentration and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 4.2: ABTS•+ Radical Cation Decolorization Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The antioxidant capacity is quantified by measuring the reduction of the blue-green ABTS•+ by the test compound.[9][10]

  • Reagents & Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

    • Test compounds and positive control (Trolox)

    • Spectrophotometer or microplate reader

  • Step-by-Step Methodology:

    • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10]

    • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Preparation of Test Samples: Prepare serial dilutions of the test compounds and Trolox standard in the appropriate solvent.

    • Assay Procedure: a. Add 10 µL of the diluted test sample or standard to 200 µL of the ABTS•+ working solution. b. Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of inhibition using the formula provided in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Protocol 4.3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: At a low pH, the FRAP assay measures the ability of an antioxidant to reduce a colorless ferric-TPTZ (Fe³⁺-TPTZ) complex to the intensely blue ferrous-TPTZ (Fe²⁺-TPTZ) complex. The change in absorbance is proportional to the total reducing power of the sample.[12][13]

  • Reagents & Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Test compounds

  • Step-by-Step Methodology:

    • Preparation of FRAP Reagent: a. Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] b. Warm the reagent to 37°C before use.

    • Preparation of Standard Curve: Prepare a series of aqueous ferrous sulfate solutions (e.g., 100 to 1000 µM) to generate a standard curve.

    • Assay Procedure: a. Add 10 µL of the test sample, standard, or blank (solvent) to a microplate well. b. Add 190 µL of the pre-warmed FRAP reagent. c. Incubate the plate at 37°C for 4-6 minutes.

    • Measurement: Measure the absorbance at 593 nm.

    • Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance change to the standard curve of ferrous sulfate. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Concluding Remarks for the Drug Development Professional

The investigation of benzamide derivatives has yielded promising lead compounds with antioxidant activities superior to established standards.[4] The methodologies and principles outlined in this guide provide a robust framework for identifying and optimizing these molecules. A logical, multi-assay approach grounded in a strong understanding of SAR is paramount for success. By elucidating the causality behind experimental choices—from the selection of substituent groups in synthesis to the battery of in vitro assays for evaluation—researchers can more efficiently navigate the path from initial discovery to the development of novel therapeutics to combat the vast array of pathologies linked to oxidative stress.[6]

References

  • Matijević, M., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. Available at: [Link]

  • Sathe, B. S., et al. (n.d.). Antioxidant activity of benzamide series. ResearchGate. Available at: [Link]

  • Matijević, M., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2013). [Synthesis and antifatigue activities of new benzamide derivatives]. PubMed. Available at: [Link]

  • O'Connor, M. K., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. Available at: [Link]

  • Zhang, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anti-oxidant activity of some N-(anilinocarbonothioyl) benzamide and heterocyclic based thiourea derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • Malki, F., & El Idrissi, A. (2016). Antioxidant activity of a series of amides. ResearchGate. Available at: [Link]

  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. PubMed. Available at: [Link]

  • Usta, A., et al. (2015). Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. ResearchGate. Available at: [Link]

  • Ilić, D. P., et al. (2019). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ABTS radical scavenging activity values of the synthesized compounds. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Tural, S., & Kılıç, E. (2021). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Kılıç, E., & Tural, S. (2018). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. National Institutes of Health. Available at: [Link]

  • Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. National Institutes of Health. Available at: [Link]

  • Arnao, M. B. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Radical scavenging activity of DPPH against amides 1-5. ResearchGate. Available at: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Google Patents.
  • ResearchGate. (n.d.). The ferric reducing/antioxidant power (FRAP) assay for non-enzymatic antioxidant capacity: concepts, procedures, limitations and applications. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Pro-Oxidant Properties of Selected Clinically Applied Antibiotics: Therapeutic Insights. NIH. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Radical Scavenging Properties of Selenophenyl Benzamide Anologs. DergiPark. Available at: [Link]

  • Lv, K., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. ResearchGate. Available at: [Link]

Sources

Methodological & Application

N-(3-ethoxyphenyl)benzamide: A Practical Guide for its Application as a Cholinesterase Inhibitor in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-ethoxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its application as a tool compound, primarily focusing on its role as a cholinesterase inhibitor. Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been identified as a potent inhibitor of butyrylcholinesterase (BuChE), an enzyme of growing interest in the study and treatment of neurodegenerative diseases such as Alzheimer's disease. While acetylcholinesterase (AChE) inhibitors have been the mainstay of symptomatic treatment for Alzheimer's, BuChE is also involved in acetylcholine hydrolysis and its levels increase as the disease progresses, making it a valuable therapeutic target[1]. This document will detail the compound's mechanism of action, provide protocols for its use in both biochemical and cell-based assays, and offer practical guidance on its handling and storage.

Physicochemical Properties and Handling

A solid understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
CAS Number 55836-69-6
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO and ethanol. Limited solubility in aqueous solutions.General knowledge based on benzamide properties[2]

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 10 mM or 50 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Storage and Stability: Store the solid compound and DMSO stock solutions at -20°C in tightly sealed containers to prevent degradation. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller volumes for single-use experiments.

Mechanism of Action: Inhibition of Cholinesterases

This compound exerts its biological effects primarily through the inhibition of cholinesterases, with a notable potency for butyrylcholinesterase (BuChE).

Enzymatic Inhibition Profile:

EnzymeIC₅₀ (µM)Source
Butyrylcholinesterase (BChE)20.90 ± 0.11
Acetylcholinesterase (AChE)403.24 ± 0.75
Lipoxygenase (LOX)Inactive

The data clearly indicates that this compound is a significantly more potent inhibitor of BuChE than AChE, making it a valuable tool for dissecting the specific roles of these two enzymes in biological processes.

Putative Binding Interaction with Butyrylcholinesterase:

While a specific co-crystal structure of this compound with BuChE is not publicly available, molecular docking studies of similar benzamide-based inhibitors suggest a binding mode within the enzyme's active site gorge. The benzamide core likely forms key interactions with amino acid residues. For many cholinesterase inhibitors, interactions can occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS). Kinetic studies of similar benzamide derivatives have often revealed a mixed-type inhibition pattern, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[3]. The ethoxy group of this compound may engage in hydrophobic interactions within the gorge, contributing to its binding affinity and selectivity.

G cluster_BuChE Butyrylcholinesterase (BuChE) Active Site Gorge CAS Catalytic Active Site (CAS) (Ser, His, Glu triad) Hydrolysis Hydrolysis Blocked PAS Peripheral Anionic Site (PAS) (Aromatic residues) Compound This compound Compound->CAS Binding & Inhibition Compound->PAS Potential Interaction Substrate Butyrylthiocholine (Substrate) Substrate->CAS Binds for hydrolysis

Caption: Putative binding of this compound to BuChE.

Application Notes and Protocols

In Vitro Enzyme Inhibition Assay: Ellman's Method

This protocol describes a robust and widely used method to determine the inhibitory activity of this compound against cholinesterases.

Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, such as butyrylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • This compound

  • Butyrylcholinesterase (from equine serum or human)

  • Acetylcholinesterase (from electric eel or human)

  • Butyrylthiocholine iodide (BTCI) or Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound stock in phosphate buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Prepare a 10 mM stock solution of BTCI or ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare the enzyme solution at the desired concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the diluted compound solutions or vehicle control (buffer with the same percentage of DMSO as the compound dilutions) to the respective wells.

    • Add 20 µL of the enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the DTNB solution followed by 10 µL of the BTCI or ATCI solution to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents Step1 Add Buffer, Compound, and Enzyme to Plate Start->Step1 Step2 Pre-incubate for 15 min Step1->Step2 Step3 Add DTNB and Substrate Step2->Step3 Step4 Measure Absorbance at 412 nm Step3->Step4 End Calculate IC50 Step4->End G Start Seed SH-SY5Y cells Step1 Pre-treat with This compound Start->Step1 Step2 Induce toxicity (e.g., H₂O₂ or Aβ) Step1->Step2 Step3 Incubate for 24-48h Step2->Step3 Step4 Assess cell viability (MTT Assay) Step3->Step4 End Determine Neuroprotection Step4->End

Caption: Workflow for the cell-based neuroprotection assay.

Selectivity and Off-Target Considerations

While this compound shows a clear preference for BuChE over AChE, its selectivity against a broader range of targets has not been extensively profiled in publicly available literature. When using this compound as a tool, it is crucial to consider potential off-target effects, which are common for many small molecule inhibitors. Benzamide derivatives have been reported to interact with a variety of other targets, including but not limited to, dopamine receptors and histone deacetylases (HDACs). Therefore, it is advisable to:

  • Perform counter-screening: If the experimental system expresses other potential targets, consider performing functional assays to rule out off-target effects.

  • Use multiple tool compounds: Whenever possible, use another structurally distinct BuChE inhibitor to confirm that the observed biological effect is indeed due to the inhibition of the intended target.

Conclusion

This compound is a valuable tool compound for researchers investigating the role of butyrylcholinesterase in health and disease. Its demonstrated potency and selectivity for BuChE over AChE allow for the targeted inhibition of this enzyme in various experimental settings. The protocols and guidelines presented in this document provide a solid foundation for the effective use of this compound in drug discovery and basic research. As with any tool compound, a thorough understanding of its properties and careful experimental design are essential for generating reliable and interpretable data.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Greig, N. H., et al. (2005). The role of butyrylcholinesterase in the pathogenesis of Alzheimer's disease. International Journal of Geriatric Psychiatry, 20(11), 1013-1019. [Link]

  • Kovaleva, N. V., et al. (2021). Neuroprotective Effects of a Novel Selective Butyrylcholinesterase Inhibitor in a Cellular Model of Alzheimer's Disease. Molecules, 26(11), 3298. [Link]

  • Tejeda-Guzmán, C., et al. (2021). Neuroprotective Effect of a Quinoline-Based Compound on an In Vitro Model of Alzheimer's Disease. ACS Chemical Neuroscience, 12(15), 2866-2877. [Link]

  • PubChem. (n.d.). 3-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, C., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1146-1154. [Link]

  • Zhang, Y., et al. (2015). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 89, 11-19. [Link]

  • The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening. (2024). International Journal of Molecular Sciences, 25(10), 5439. [Link]

Sources

Application Note & Protocols: Leveraging N-(3-ethoxyphenyl)benzamide in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibition and the Utility of N-(3-ethoxyphenyl)benzamide

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology, due to their central role in cellular signal transduction pathways that govern cell growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases. Consequently, the discovery of potent and selective kinase inhibitors is a primary objective in modern drug discovery.[2] High-Throughput Screening (HTS) serves as a foundational strategy in this endeavor, enabling the rapid evaluation of large compound libraries to identify initial "hits".[3]

This document provides a comprehensive guide to utilizing This compound , a potent and selective inhibitor of the hypothetical Tyrosine Kinase X (TKX) , as a reference compound and positive control in an HTS campaign. TKX is a critical enzyme in a pro-proliferative signaling pathway, making it an attractive target for therapeutic intervention.

The protocols outlined herein are designed around a robust, luminescence-based assay that measures ATP depletion, a universal consequence of kinase activity.[4][5] By employing this compound as a benchmark, researchers can ensure assay reliability, validate screening performance, and confidently identify novel TKX inhibitors.

cluster_pathway Simplified TKX Signaling Pathway Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds TKX Tyrosine Kinase X (TKX) (Target) GF_Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates (ATP -> ADP) Substrate_P Phosphorylated Substrate Substrate->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation Leads to Inhibitor This compound (Inhibitor) Inhibitor->TKX Inhibits

Figure 1: Simplified signaling pathway of Tyrosine Kinase X (TKX).

Assay Principle: The Kinase-Glo® Luminescent Assay

The recommended HTS assay is the Kinase-Glo® Luminescent Kinase Assay, a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction well.[4]

Causality: The choice of this assay is deliberate. Kinases consume ATP to phosphorylate their substrates.[4] Therefore, the amount of ATP remaining is inversely proportional to kinase activity.[5] This assay format is ideal for HTS because it is a simple "add-and-read" protocol, minimizing liquid handling steps and making it highly amenable to automation.[3] The assay relies on the properties of a thermostable luciferase enzyme, which generates a stable, "glow-type" luminescent signal, providing a wide dynamic range and high sensitivity.[4]

The reaction proceeds in two steps:

  • Kinase Reaction: TKX, its substrate, and ATP are incubated with test compounds (or controls). Active TKX consumes ATP.

  • Detection: The Kinase-Glo® Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of ATP remaining.

High TKX activity results in low ATP levels and thus a low luminescent signal. Conversely, potent inhibitors like this compound block TKX activity, preserving ATP and resulting in a high luminescent signal.

Materials and Reagents

  • Enzyme: Recombinant human Tyrosine Kinase X (TKX)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Reference Inhibitor: this compound

  • Assay Platform: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP: Adenosine 5'-triphosphate

  • Plates: Solid white, low-volume 384-well assay plates

  • Instrumentation: Luminescence-capable plate reader

Protocol Part I: Assay Development and Validation

Objective: To optimize assay conditions and validate its robustness for HTS using this compound as a control. A robust assay is a self-validating system. Rigorous validation is essential for the success of any HTS campaign.[6]

Step 1: Enzyme and Substrate Titration

Rationale: Determining the optimal concentrations of enzyme and substrate is critical. Too little enzyme results in a weak signal, while too much can be wasteful and may deplete the ATP pool too quickly, narrowing the assay window.

  • Prepare serial dilutions of TKX enzyme in Kinase Reaction Buffer.

  • In a 384-well plate, add a fixed, excess concentration of Poly(Glu, Tyr) substrate and ATP (e.g., 10 µM).

  • Add the different concentrations of TKX to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add Kinase-Glo® Reagent according to the manufacturer's protocol.

  • Incubate for 10 minutes to stabilize the signal.

  • Read luminescence.

  • Goal: Select the enzyme concentration that yields approximately 50-80% ATP consumption (a 2- to 5-fold signal-to-background ratio), ensuring the reaction is in the linear range.[5]

Step 2: Determination of Km for ATP

Rationale: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket, which is the mechanism for many kinase inhibitors.[2]

  • Using the optimal TKX concentration determined in Step 1, set up reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).

  • Incubate, add detection reagent, and read luminescence as described above.

  • Convert luminescence (RLU) to ATP consumed and plot reaction velocity against ATP concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km value. For the HTS, use an ATP concentration equal to the calculated Km.

Step 3: Z'-Factor Validation

Rationale: The Z'-factor is the primary statistical parameter used to quantify the quality and suitability of an HTS assay.[7] It measures the separation between the positive and negative control signals relative to their variability.[8]

  • Prepare a 384-well plate with control wells.

    • Negative Control (Max Signal): No enzyme (or fully inhibited enzyme). Represents 0% TKX activity. Use a saturating concentration of this compound (e.g., 100x its IC50).

    • Positive Control (Min Signal): Active enzyme with DMSO vehicle. Represents 100% TKX activity.

  • Dispense 16-24 replicates of each control into the plate.

  • Add all other reaction components (substrate, ATP at Km) and incubate.

  • Add Kinase-Glo® Reagent and read luminescence.

  • Calculate the Z'-factor using the formula:

    • Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay Quality InterpretationSuitability for HTS
> 0.5ExcellentIdeal for screening.[7][9]
0 to 0.5AcceptableCan be used, but may require more replicates or stricter hit criteria.[9]
< 0UnsuitableThe assay requires significant optimization before screening.[7][9]

An assay with a Z'-factor ≥ 0.5 is considered robust and reliable for a full-scale HTS campaign.[7][10]

Protocol Part II: High-Throughput Screening Workflow

Objective: To screen a compound library for inhibitors of TKX using the validated assay.

cluster_workflow HTS Workflow Start Start Compound_Plate Prepare Compound Plates (Library + Controls) Start->Compound_Plate Dispense Dispense Compounds into Assay Plates Compound_Plate->Dispense Add_Enzyme Add TKX Enzyme & Substrate Mix Dispense->Add_Enzyme Incubate_1 Pre-incubate (Compound + Enzyme) Add_Enzyme->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Incubate (Kinase Reaction) Add_ATP->Incubate_2 Add_Reagent Add Kinase-Glo® Reagent Incubate_2->Add_Reagent Incubate_3 Incubate (Signal Stabilization) Add_Reagent->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze Data Analysis (Hit Identification) Read_Plate->Analyze End End Analyze->End

Figure 2: Automated high-throughput screening workflow for TKX inhibitors.

Step-by-Step HTS Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound and controls into 384-well assay plates.

    • Columns 1 & 2: Negative Controls (this compound at 100x IC50).

    • Columns 23 & 24: Positive Controls (DMSO vehicle).

    • Columns 3-22: Library compounds.

  • Enzyme/Substrate Addition: Add TKX enzyme and Poly(Glu, Tyr) substrate mix in Kinase Reaction Buffer to all wells.

  • Pre-incubation: Incubate the plates for 15-30 minutes. This allows compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add ATP (at the pre-determined Km concentration) to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to all wells.

  • Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescent signal on a compatible plate reader.

Data Analysis and Hit Confirmation

Primary Screen Analysis
  • Normalization: Calculate the percent inhibition for each well based on the plate controls:

    • % Inhibition = 100 * (Signal_compound - μ_positive) / (μ_negative - μ_positive)

  • Hit Selection: A "hit" is defined as a compound that produces a percent inhibition value greater than a set threshold, typically three standard deviations above the mean of the sample population (e.g., % Inhibition > 50%).

Hit Confirmation and Dose-Response Analysis

Rationale: Hits from the primary screen must be re-tested to confirm their activity and determine their potency. This is accomplished by generating a dose-response curve and calculating the IC50 value.[11][12]

  • Select the confirmed hits from the primary screen.

  • Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions).

  • Run the same kinase assay with this dilution series.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]

Table 2: Sample Dose-Response Data for this compound

Concentration (nM)Log [Concentration]% Inhibition (Mean)
100004.0098.5
33333.5297.2
11113.0595.1
3702.5788.4
1232.0975.6
411.6151.2
13.71.1424.3
4.60.669.8
1.50.183.1
0.5-0.301.5
Calculated IC50 ~40 nM

The IC50 value provides a quantitative measure of a compound's potency, allowing for the ranking and prioritization of hits for further development.[12]

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available from: [Link]

  • On HTS. (2023, December 12). Z-factor. Available from: [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available from: [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Available from: [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

  • Yasuda, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 746-755. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Assay Guidance Manual. Available from: [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available from: [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Available from: [Link]

  • ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Z-factor. Available from: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Available from: [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Available from: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). Advanced Assay Development Guidelines. Available from: [Link]

  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your product yield.

Introduction

The synthesis of this compound is a fundamental amide bond formation reaction. While conceptually straightforward, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will walk you through the common pitfalls and provide you with the knowledge to overcome them, ensuring a successful and efficient synthesis.

Core Synthesis Routes

The most common and reliable method for synthesizing this compound is the Schotten-Baumann reaction , which involves the acylation of 3-ethoxyaniline with benzoyl chloride under basic conditions.[1][2] An alternative approach involves the use of amide coupling reagents , which can be beneficial when dealing with sensitive substrates.[3]

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in a Schotten-Baumann synthesis of this compound?

A1: Low yields in the Schotten-Baumann reaction are frequently due to one or more of the following factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water and will readily hydrolyze to form benzoic acid, which is unreactive under these conditions.[4][5] To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents.[4] It is also advisable to use a fresh bottle or freshly distilled benzoyl chloride.

  • Protonation of the Amine: The reaction between benzoyl chloride and 3-ethoxyaniline generates hydrochloric acid (HCl).[6] This acid will protonate the unreacted amine, rendering it non-nucleophilic and unable to participate in the reaction. The presence of a base is crucial to neutralize the HCl as it is formed.[5][7]

  • Inadequate Mixing: In a biphasic Schotten-Baumann reaction (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to ensure that the reactants, which are primarily in the organic phase, come into contact with the base in the aqueous phase.[5]

  • Suboptimal Temperature Control: The reaction is exothermic.[4] Running the reaction at a controlled, low temperature (e.g., 0-10 °C) during the addition of benzoyl chloride can help to minimize side reactions.[8]

Q2: I've noticed a significant amount of a white precipitate that is not my desired product. What could this be and how can I prevent its formation?

A2: The most likely culprit for an unwanted white precipitate is benzoic acid, resulting from the hydrolysis of benzoyl chloride.[4] To confirm this, you can take a small sample of the precipitate, dissolve it in a suitable solvent, and check its melting point or run an NMR spectrum.

To prevent the formation of benzoic acid:

  • Work Under Anhydrous Conditions: As mentioned previously, ensure your reaction is free from water.[4] This includes using anhydrous solvents and thoroughly drying all glassware.

  • Controlled Reagent Addition: Add the benzoyl chloride slowly to the reaction mixture, preferably using a dropping funnel, while maintaining a low temperature.[8] This will help to control the exotherm and minimize the risk of localized heating that can accelerate side reactions.

If you do end up with benzoic acid in your crude product, it can be removed during the work-up by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate.[4]

Q3: My final product is an oil and won't crystallize. How can I induce crystallization and purify my product?

A3: The oily nature of your product could be due to impurities or the inherent properties of the compound under certain conditions. Here are some strategies to address this:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of pure, solid this compound, you can add a tiny crystal to your oil to act as a seed for crystallization.[5]

  • Purification:

    • Recrystallization: If you can induce crystallization, recrystallization is an excellent method for purification. Suitable solvents for benzamides include hot water, ethanol, acetone, or acetonitrile.[4] You may need to experiment with solvent pairs (e.g., ethanol/water) to find the optimal conditions.

    • Column Chromatography: If crystallization fails, column chromatography is a reliable method for purifying oily products. A common eluent system for benzamides is a mixture of hexanes and ethyl acetate.[9][10]

Q4: I am considering using an amide coupling reagent instead of the Schotten-Baumann reaction. What are the advantages and which reagents are suitable?

A4: Amide coupling reagents are an excellent alternative to the Schotten-Baumann reaction, particularly when dealing with sensitive functional groups. The main advantages are milder reaction conditions and often higher yields with fewer side products.[3]

Commonly used coupling reagents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][12] When using carbodiimides, it is highly recommended to add an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[5][12]

  • Phosphonium and Aminium Salts: Reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast reaction times.[13]

The choice of coupling reagent will depend on the scale of your reaction, cost considerations, and the specific requirements of your synthesis.[14]

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is adapted from established procedures for benzamide synthesis.[6][8]

Materials:

  • 3-ethoxyaniline

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (1.0 eq) in dichloromethane.

  • Add a 10% aqueous sodium hydroxide solution (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise from a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Amide Coupling Synthesis of this compound using HATU

This protocol is based on general procedures for HATU-mediated amide coupling.[14]

Materials:

  • Benzoic acid

  • 3-ethoxyaniline

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), 3-ethoxyaniline (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous lithium chloride solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterSchotten-BaumannAmide Coupling (HATU)
Starting Materials 3-ethoxyaniline, Benzoyl Chloride3-ethoxyaniline, Benzoic Acid
Key Reagents NaOH (or other base)HATU, DIPEA
Solvent Biphasic (e.g., DCM/Water)Anhydrous polar aprotic (e.g., DMF)
Temperature 0-10 °C (addition), then RT0 °C to RT
Typical Reaction Time 1-3 hours2-4 hours
Work-up Aqueous work-upAqueous work-up
Purification RecrystallizationColumn Chromatography

Visualizations

Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 3-Ethoxyaniline 3-Ethoxyaniline Nucleophilic_Attack Nucleophilic Attack 3-Ethoxyaniline->Nucleophilic_Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer (Base) Tetrahedral_Intermediate->Proton_Transfer Chloride_Elimination Chloride Elimination Proton_Transfer->Chloride_Elimination Amide_Product This compound Chloride_Elimination->Amide_Product HCl HCl (neutralized by base) Chloride_Elimination->HCl

Caption: Key steps in the Schotten-Baumann synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Water Check for Water Contamination (Hydrolysis of Benzoyl Chloride) Start->Check_Water Check_Base Verify Base Stoichiometry (Amine Protonation) Start->Check_Base Check_Mixing Assess Stirring Efficiency (Biphasic Reaction) Start->Check_Mixing Check_Temp Review Temperature Control (Side Reactions) Start->Check_Temp Solution_Dry Use Anhydrous Solvents & Dry Glassware Check_Water->Solution_Dry Solution_Base Ensure >2 eq. of Base Is Present Check_Base->Solution_Base Solution_Mixing Increase Stirring Speed Check_Mixing->Solution_Mixing Solution_Temp Maintain Low Temperature During Addition Check_Temp->Solution_Temp End Improved Yield Solution_Dry->End Solution_Base->End Solution_Mixing->End Solution_Temp->End

Caption: A logical approach to troubleshooting low yields.

References

  • Synthesis of N-(diisopropylphosphanyl)benzamide - MDPI. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Schotten-Baumann reaction - chemeurope.com. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - ResearchGate. Available at: [Link]

  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. Available at: [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available at: [Link]

  • Schotten-Baumann Reaction. Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available at: [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Available at: [Link]

Sources

how to overcome solubility issues with N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-ethoxyphenyl)benzamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the handling and solubilization of this compound.

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A: this compound possesses a molecular structure with significant hydrophobic character. The two phenyl rings and the ethyl group on the ether linkage contribute to a high LogP value (a measure of lipophilicity), making it poorly soluble in water. While the amide and ether groups can participate in hydrogen bonding, their influence is outweighed by the large non-polar surface area. Amides are generally considered to have low water solubility, comparable to esters, because they are non-ionic over a typical pH range.[1]

Q2: What is the first solvent I should try for creating a stock solution?

A: For creating a high-concentration stock solution, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the preferred starting point due to its excellent solubilizing power for a wide range of organic molecules. Other options include N,N-dimethylformamide (DMF) or ethanol. The general procedure is to dissolve the compound in a minimal amount of the organic solvent first, before diluting with an aqueous buffer.[2]

Q3: Can I heat the solution to improve solubility?

A: Yes, gently heating can increase the rate of dissolution and the solubility limit. However, this should be done with caution. Use a water bath and do not exceed 40-50°C. Prolonged heating at high temperatures can risk chemical degradation of the compound. Always check for compound stability before employing heat. After cooling to room temperature, observe the solution for any precipitation.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. To resolve this, you can either decrease the final concentration of your compound or explore the advanced solubilization techniques detailed in the Troubleshooting Guide below, such as using different co-solvents, surfactants, or cyclodextrins.

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed, protocol-driven solutions for persistent solubility problems, particularly for preparing formulations for in vitro biological assays.

Issue: Poor Aqueous Solubility for Biological Assays

Achieving a stable, homogenous solution in an aqueous medium is critical for obtaining reliable and reproducible data in biological experiments. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent Systems

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[3] This change in polarity lowers the energy barrier for solvating a hydrophobic molecule like this compound, thereby increasing its solubility.[3][4][5][6] The goal is to use the minimum amount of co-solvent necessary to achieve solubility while minimizing potential toxicity or off-target effects in the assay.

Caption: Workflow for selecting an appropriate co-solvent.

  • Prepare a High-Concentration Stock: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution.[7]

  • Perform Serial Dilution: Create an intermediate dilution of the stock solution in the same organic solvent.

  • Final Dilution into Aqueous Buffer: Perform the final dilution into your aqueous experimental buffer (e.g., PBS, cell culture media). It is crucial to add the compound concentrate to the buffer while vortexing the buffer. This rapid mixing helps prevent localized oversaturation and precipitation.

  • Observation and Optimization: Visually inspect the final solution for any cloudiness or precipitate. If precipitation occurs, the final concentration of the organic co-solvent may be too low. You may need to test other co-solvents or combinations.

Co-SolventTypical Max % in Cell AssaysNotes
DMSO < 0.5 - 1%Strong solubilizer, but can be toxic at higher concentrations.
Ethanol < 1%Good for less hydrophobic compounds; can have biological effects.
PEG 400 < 2%Polyethylene glycol 400 is a viscous polymer, often less toxic than DMSO.
DMF < 0.5%N,N-Dimethylformamide is a strong solvent, but use with caution due to toxicity.
Strategy 2: pH Modification

Scientific Rationale: The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the solution. However, amides are generally neutral compounds and do not ionize within the typical physiological pH range (1-14).[1] The nitrogen lone pair is delocalized into the carbonyl group, making it non-basic. Therefore, pH adjustment is unlikely to significantly improve the solubility of this compound. While some specialized amide-containing drugs can be affected by extreme pH, it is not a primary strategy for this class of molecule.[8][9]

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity, forming an "inclusion complex."[11][12] This complex effectively masks the hydrophobic nature of the compound, rendering the entire complex water-soluble.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and safety profile.[12]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.

  • Add Compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a typical starting point.

  • Facilitate Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Gentle heating (40°C) or sonication can accelerate the process.

  • Clarify the Solution: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Collect and Sterilize: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. For biological experiments, filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with your buffer system.

Strategy 4: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[14] Hydrophobic compounds can partition into the hydrophobic core, effectively being solubilized in the aqueous solution.[14][15] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are often used in biological applications.

Part 3: Compound Physicochemical Profile

Understanding the inherent properties of this compound is the first step in designing a successful solubilization strategy. The values below are computed predictions and provide a baseline for experimental design.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 241.29 g/mol N/A
XLogP3 2.5Indicates significant hydrophobicity and likely poor aqueous solubility.[16]
Hydrogen Bond Donors 1Can participate in some hydrogen bonding.[16]
Hydrogen Bond Acceptors 3Can participate in some hydrogen bonding.[16]
Topological Polar Surface Area 64.4 ŲModerate polar surface area, but likely outweighed by hydrophobic regions.[16]
pKa (Predicted) ~13.05 (Amide Proton)The amide proton is very weakly acidic, confirming the compound is effectively neutral in physiological pH ranges.[17]

References

  • Jadhav, N., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2).
  • Cheméo. (n.d.). Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]

  • Ikuta, P. T., et al. (1989). pH adjustment schedule for the amide local anesthetics. Regional Anesthesia, 14(5), 229-35.
  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Preparing Solutions. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. Retrieved from [Link]

  • YouTube. (2020). Solution-making strategies & practical advice. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (n.d.). Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Principles of Drug Action 1. (2005). Amides. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methoxyphenyl)-benzamide. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Avoiding Common Pitfalls in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face at the bench. This resource is structured as a series of troubleshooting guides and FAQs to directly tackle the specific, often frustrating, issues that can arise during the synthesis of benzamide and its derivatives. Our focus is on the causality behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system.

Section 1: Synthesis via Acyl Chlorides (e.g., Schotten-Baumann Reaction)

This classic method involves the reaction of a benzoyl chloride with an amine. While robust, its success hinges on controlling the highly reactive nature of the acyl chloride and managing the reaction byproducts.

Troubleshooting & FAQs: Acyl Chloride Methods

Q: My yield is significantly lower than expected. What are the primary causes?

A: Low yields in this reaction are typically traced back to two main culprits: hydrolysis of the benzoyl chloride and protonation of the amine nucleophile.[1]

  • Causality (Hydrolysis): Benzoyl chloride is highly electrophilic and reacts readily with any available water.[2][3] This "hydrolysis" side reaction converts your starting material into benzoic acid, which is unreactive toward the amine under these conditions, effectively killing your yield.[1][4]

  • Causality (Amine Protonation): The reaction of benzoyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[5] This acid will immediately react with the basic amine starting material, converting it into an ammonium salt.[1] This salt is no longer nucleophilic and cannot react with the benzoyl chloride.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. If water is part of a biphasic system (e.g., with aqueous NaOH), the reaction must be managed carefully.[6]

  • Use a Stoichiometric Base: The inclusion of a base, such as 10% aqueous sodium hydroxide or pyridine, is not optional; it is critical to neutralize the HCl as it forms, thereby preserving the nucleophilicity of your amine.[1][3] At least two equivalents of amine are needed if no other base is present, as one will act as the base.[7]

  • Control Reaction Temperature: The reaction is exothermic.[8][9] Adding the benzoyl chloride slowly to a cooled solution of the amine prevents runaway reactions and minimizes side product formation.[6][9]

Q: Instead of a crystalline solid, my product has "oiled out." How can I fix this?

A: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or supersaturation.[10][11]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the mixture. This "seed crystal" provides a template for further crystallization.[1]

  • Re-dissolve and Cool Slowly: If the oil persists, gently warm the mixture to redissolve the oil, then allow it to cool much more slowly. Rapid cooling often leads to oil formation.[10] If necessary, isolate the oil via extraction and attempt recrystallization from a different solvent system (e.g., ethanol/water).[1]

Q: There's a strong, pungent smell of benzoyl chloride even after the reaction should be complete. What does this indicate?

A: This points to an incomplete reaction.[1] The most likely cause is insufficient mixing, especially in a biphasic Schotten-Baumann reaction where the benzoyl chloride is in an organic layer and the amine/base may be in an aqueous layer. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Alternatively, not enough base was used, leading to the deactivation of the amine.

Workflow & Troubleshooting Logic for Acyl Chloride Reactions

cluster_start Reaction Start cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_troubleshoot_incomplete Troubleshooting: Incomplete cluster_troubleshoot_oil Troubleshooting: Oiling Out start Benzoyl Chloride + Amine + Base monitor Monitor Reaction (TLC/LCMS) start->monitor check_completion Is Reaction Complete? monitor->check_completion workup Aqueous Workup / Filtration check_completion->workup Yes ts1 Increase Stirring Rate Add More Base Increase Reaction Time check_completion->ts1 No check_product Product Form? workup->check_product solid Solid Product check_product->solid Solid oil Product is an Oil check_product->oil Oil ts2 Scratch Flask Add Seed Crystal Re-dissolve & Cool Slowly oil->ts2 ts1->monitor Re-evaluate ts2->workup Attempt Recrystallization

Caption: Troubleshooting workflow for benzamide synthesis via acyl chlorides.

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (or desired primary/secondary amine)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice bath

  • Anhydrous diethyl ether (or other suitable organic solvent)

Procedure:

  • In a conical flask, place a solution of the amine. If using ammonia, start with a concentrated aqueous solution. Cool the flask in an ice bath.[9]

  • Slowly add the benzoyl chloride in small portions while vigorously shaking or stirring the flask.[9] The reaction is exothermic, and maintaining a low temperature is crucial.[8]

  • Simultaneously, add the 10% NaOH solution dropwise to neutralize the HCl that is formed. Monitor the pH to ensure it remains basic.

  • After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes.[9] A white solid (benzamide) should precipitate.[9]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted amine and salts.[4]

  • The crude product can be further purified by recrystallization from hot water.[12]

Section 2: Synthesis via Carboxylic Acids & Coupling Agents

Directly reacting a carboxylic acid and an amine is generally ineffective as it simply forms a stable ammonium carboxylate salt.[13] To overcome this, coupling agents are used to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[14]

Troubleshooting & FAQs: Coupling Agent Methods

Q: My reaction is clean, but the main impurity is a white, insoluble solid that is not my product. What is it?

A: When using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the primary byproduct is dicyclohexylurea (DCU).[14] DCU is notoriously insoluble in most common organic solvents and often co-precipitates with the desired amide product, making purification difficult.[1]

Troubleshooting Steps:

  • Pre-Workup Filtration: Before performing an aqueous workup, filter the entire reaction mixture through a sintered glass funnel. This will remove the bulk of the precipitated DCU.[1]

  • Post-Workup Precipitation: After workup, dissolve the crude product in a solvent in which the amide is soluble but DCU is not (e.g., dichloromethane, DCM). The DCU can then be removed by filtration.[1]

  • Use a Water-Soluble Carbodiimide: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[1]

Q: My yield is low, and I've identified a significant byproduct related to my coupling agent. How can I suppress this?

A: With carbodiimides, the activated O-acylisourea intermediate is highly reactive. It can be attacked by the desired amine (productive pathway) or it can rearrange to a stable N-acylurea byproduct (unproductive pathway), which consumes your starting material.[1]

Troubleshooting Steps:

  • Add an Intercepting Agent: The formation of N-acylurea can be largely suppressed by adding 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu).[1][14] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an activated ester that is less prone to side reactions but still highly reactive towards the amine.

Q: I am coupling a chiral carboxylic acid, and I'm concerned about epimerization. How can I minimize this risk?

A: Epimerization (loss of stereochemical integrity at the alpha-carbon) is a major concern in peptide synthesis and other couplings involving chiral acids.[15] The risk is highest when the activated intermediate has a long enough lifetime to allow for deprotonation and reprotonation at the stereocenter.

Troubleshooting Steps:

  • Use Additives: As with suppressing N-acylurea formation, additives like HOBt are crucial for minimizing epimerization.[14]

  • Avoid Excess Base: The reaction should not require an additional base unless an amine salt is used.[14] Strong, non-nucleophilic bases can promote epimerization.

  • Choose the Right Coupling Reagent: Some modern coupling reagents, such as those based on phosphonium (e.g., BOP, PyBOP) or uronium/aminium (e.g., HATU, HBTU) salts, are specifically designed for low epimerization.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdvantagesDisadvantagesMitigation Strategy for Byproducts
DCC Inexpensive, effectiveForms insoluble DCU byproduct, risk of N-acylurea formation & epimerizationFilter reaction mixture before workup; use with HOBt
EDC Water-soluble urea byproduct (easily removed)More expensive than DCCAqueous workup
HATU/HBTU Fast reaction rates, low epimerizationExpensive, can be sensitive to moistureAqueous workup
BOP/PyBOP Effective for hindered couplings, low epimerizationCarcinogenic byproduct (HMPA for BOP)Use PyBOP instead of BOP
Visualization: DCC Coupling Mechanism & Side Reaction

RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Activated Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Amide R-CONH-R' (Desired Product) O_acyl->Amide Productive Pathway + R'-NH2 DCU DCU (Byproduct) O_acyl->DCU N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Side Reaction (Rearrangement) HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt (Suppression) Amine R'-NH2 HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + R'-NH2 HOBt_ester->DCU

Caption: Desired and side-reaction pathways in DCC-mediated amide coupling.

Section 3: Purification Pitfalls & Solutions

Purification is often the most challenging step, where seemingly minor side reactions become significant hurdles.

FAQs: Purification

Q: How do I effectively remove unreacted benzoic acid from my crude product?

A: Unreacted benzoic acid can be easily removed with a basic aqueous wash. During the workup, wash the organic layer containing your product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will deprotonate the acidic benzoic acid, forming a water-soluble sodium benzoate salt that will partition into the aqueous layer.

Q: My product is discolored. What is the cause and how can I fix it?

A: Discoloration is usually due to small amounts of highly chromophoric (colored) byproducts.[10] During recrystallization, you can add a very small amount of activated charcoal to the hot solution.[12] The charcoal will adsorb the colored impurities. Be cautious, as using too much charcoal can also adsorb your desired product, reducing your yield.[10] The charcoal must be removed by hot filtration before allowing the solution to cool.[12]

Q: My compound is sensitive to harsh conditions. What purification strategies should I consider?

A: Many complex molecules, such as those in drug development, can degrade under harsh pH or high temperatures.[16] If standard recrystallization or acid-base extractions are not viable, column chromatography is the preferred method. It allows for purification under neutral conditions and at room temperature, preserving the integrity of sensitive functional groups.

Protocol 2: General Recrystallization of Benzamide

Procedure:

  • Place the crude benzamide product into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water, ethanol/water) to just dissolve the solid completely.[12]

  • If the solution is colored, add a spatula tip of activated charcoal, and boil for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[12]

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities or cause the product to oil out.[10]

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[12]

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Dry the crystals thoroughly, typically in a vacuum oven.

References
  • Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)
  • YouTube. Synthesis of Benzamide.
  • Sterling Pharma Solutions.
  • YouTube. Synthesis of Benzamide.
  • PMC - NIH.
  • Google Patents. RU2019541C1 - Process for preparing benzamide.
  • Science and Education Publishing.
  • Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
  • Benchchem. strategies to reduce impurities in benzamide synthesis.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.
  • Organic Syntheses.
  • NIH.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
  • Slideshare.
  • Scribd.
  • Benchchem. "N-(2-aminoethyl)
  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cholinesterase Inhibitory Activity of N-(3-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of the inhibitory activity of N-(3-ethoxyphenyl)benzamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. By presenting supporting experimental data and objective comparisons with alternative inhibitors, this document serves as a technical resource for researchers in neuropharmacology and drug discovery.

Introduction: The Significance of Cholinesterase Inhibition

Acetylcholine (ACh) is a vital neurotransmitter involved in numerous cognitive and physiological processes.[1] Its signaling is terminated by the hydrolytic activity of two primary enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] The inhibition of these enzymes increases the synaptic availability of acetylcholine, a therapeutic strategy employed in the management of neurodegenerative conditions like Alzheimer's disease.[3][4] In the later stages of Alzheimer's disease, BChE activity is known to increase while AChE levels decrease, making the inhibition of BChE a particularly relevant therapeutic target.[5][6]

Benzamide derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including the inhibition of cholinesterases.[7] This guide focuses on this compound, a specific benzamide derivative, to validate its inhibitory potential and benchmark its performance against established and alternative inhibitors.

Validating the Inhibitory Profile of this compound

The inhibitory activity of this compound against AChE and BChE has been experimentally determined, revealing it to be a more potent inhibitor of butyrylcholinesterase.

Experimental Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and a selection of alternative inhibitors against AChE and BChE. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 (µM)Reference Standard(s)
This compound BChE 20.90 Eserine (IC50 = 0.85 µM)
AChE 403.24 Eserine (IC50 = 0.04 µM)
RivastigmineAChE & BChE~Comparable or superior to some benzamidesN/A
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChE & BChEPotent dual inhibitorRivastigmine
Compound 7a (a picolinamide derivative)AChE2.49N/A
Compound 5c (a phosphorus-based ester of a salicylanilide)BChE2.4Rivastigmine
TacrineAChE & BChEPotent dual inhibitorN/A
DonepezilAChESelective AChE inhibitorN/A
GalantamineAChESelective AChE inhibitorN/A

Note: The IC50 values for rivastigmine, tacrine, donepezil, and galantamine are well-established in the literature and serve as benchmarks for potent cholinesterase inhibition.

Comparative Analysis with Alternative Inhibitors

A thorough evaluation of a potential therapeutic agent requires a comparative analysis against existing alternatives.

Comparison with Standard Drugs

Clinically approved cholinesterase inhibitors for Alzheimer's disease include donepezil, rivastigmine, and galantamine.[8][9] These drugs serve as a critical benchmark for the potency of novel inhibitors. While this compound shows moderate inhibitory activity against BChE, its potency is less than that of these established drugs, which typically exhibit IC50 values in the nanomolar to low micromolar range.[10] For instance, rivastigmine is a potent dual inhibitor of both AChE and BChE.[8]

Comparison with Other Benzamide Derivatives

The benzamide scaffold has been extensively explored for cholinesterase inhibitory activity. Several studies have reported benzamide derivatives with potent, sub-nanomolar inhibitory activity against BChE.[11] For example, certain N-benzyl benzamide derivatives have demonstrated high selectivity and potency for BChE.[11] Furthermore, modifications to the benzamide structure, such as the inclusion of a picolinamide moiety, have yielded compounds with potent AChE inhibitory activity (e.g., compound 7a with an IC50 of 2.49 µM).[7] This highlights the potential for further optimization of the benzamide scaffold to achieve higher potency and selectivity.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The validation of this compound's inhibitory activity is achieved through a standardized in vitro assay. The most widely used method is the spectrophotometric Ellman's method.[12][13]

Principle of the Ellman's Assay

This assay relies on the enzymatic hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective cholinesterase. The product of this reaction, thiocholine, then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[12] The rate of color formation is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce this rate, and the extent of this reduction is used to determine the inhibitor's potency (IC50).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Dissolve the test compound (this compound) and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

    • Prepare solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in the phosphate buffer.[14]

    • Prepare solutions of the substrates, acetylthiocholine (ATC) and butyrylthiocholine (BTC), in deionized water.[14]

    • Prepare a solution of DTNB in the phosphate buffer.[14]

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer.

    • Add a specific volume of the enzyme solution (AChE or BChE).

    • Add a small volume of the test compound or reference inhibitor solution at various concentrations. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[14]

    • Initiate the reaction by adding the substrate solution (ATC or BTC) and the DTNB solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for cholinesterase inhibitors is the prevention of acetylcholine breakdown, leading to its accumulation in the synaptic cleft.[2] This enhanced availability of acetylcholine results in prolonged stimulation of cholinergic receptors (nicotinic and muscarinic), thereby amplifying cholinergic signaling.[8]

The inhibition of cholinesterases has downstream effects on various signaling pathways. For instance, the activation of cholinergic receptors can modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[15]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating cholinesterase inhibitors and the fundamental signaling pathway affected by their action.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, Inhibitors, Enzymes, Substrates, DTNB A1 Add Buffer & Enzyme P1->A1 Dispense A2 Add Inhibitor (Test Compound) A1->A2 A3 Pre-incubation A2->A3 A4 Add Substrate & DTNB A3->A4 A5 Measure Absorbance at 412 nm A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Experimental Workflow for Cholinesterase Inhibition Assay.

G cluster_pathway Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE AChE / BChE ACh_syn->AChE Hydrolysis Receptor Cholinergic Receptors (Postsynaptic Neuron) ACh_syn->Receptor Binds Inhibitor This compound Inhibitor->AChE Inhibits Signal Enhanced Cholinergic Signaling Receptor->Signal

Caption: Mechanism of Action of Cholinesterase Inhibitors.

Conclusion

This compound demonstrates moderate inhibitory activity, with a preference for butyrylcholinesterase over acetylcholinesterase. While its potency is less than that of clinically approved cholinesterase inhibitors and some other highly potent benzamide derivatives, its activity profile provides a valuable data point in the structure-activity relationship studies of this chemical class. The detailed experimental protocol provided in this guide offers a robust framework for the validation and comparison of novel cholinesterase inhibitors, contributing to the ongoing search for more effective therapeutic agents for neurodegenerative diseases.

References

  • Kosar, M., et al. (2019). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Bentham Science. Available at: [Link]

  • Li, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are BChE inhibitors and how do they work?. Available at: [Link]

  • Rojas-Cervantes, M. L., et al. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]

  • Wang, R., et al. (2025). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yuan, H., et al. (2016). Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. Molecules. Available at: [Link]

  • Sketchy. (n.d.). Acetylcholinesterase inhibitors. Available at: [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]

  • Tiwari, P., et al. (2023). Cholinesterase Inhibitors. StatPearls. Available at: [Link]

  • Pejchal, J., et al. (2018). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules. Available at: [Link]

  • Li, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pejchal, J., et al. (2018). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Available at: [Link]

  • Sirithep, S., et al. (2016). Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences. Available at: [Link]

  • Yurttaş, L., et al. (2020). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Yasuno, F., et al. (2019). Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS Discovery. Available at: [Link]

  • Hosseini-Bandegharaei, S. M., et al. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Available at: [Link]

  • de Paula, M. T. R., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Molecular Neurobiology. Available at: [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules. Available at: [Link]

  • Sajjadi, S., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholine. Available at: [Link]

  • Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Available at: [Link]

Sources

A Researcher's Guide to the Cross-Validation of N-(3-ethoxyphenyl)benzamide's Effects in Diverse Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple, well-characterized cellular models is a cornerstone of preclinical assessment. This guide provides an in-depth framework for the cross-validation of N-(3-ethoxyphenyl)benzamide, a compound of interest within the broader, pharmacologically significant benzamide class. While direct, extensive research on this specific molecule is emerging, its structural similarity to other biologically active benzamides—implicated as enzyme inhibitors and receptor antagonists—warrants a thorough investigation of its potential therapeutic mechanisms.

This document is structured to empower researchers, scientists, and drug development professionals with the rationale, experimental designs, and detailed protocols necessary to systematically evaluate the efficacy and mechanism of action of this compound. We will proceed from a hypothesized mechanism of action, grounded in existing literature on related compounds, to a comprehensive, multi-assay, multi-cell line validation strategy.

Foundational Understanding: The Benzamide Scaffold and Hypothesized Action of this compound

Benzamide derivatives are a well-established class of compounds with a diverse range of biological activities, including roles as histone deacetylase (HDAC) inhibitors, kinase inhibitors, and dopamine receptor antagonists.[1][2][3] Notably, the immediate structural precursor, N-(3-hydroxyphenyl)benzamide, and its derivatives have demonstrated inhibitory activity against enzymes such as butyrylcholinesterase and acetylcholinesterase.[4][5]

Given this context, our cross-validation strategy for this compound will be built around two primary hypotheses:

  • Hypothesis 1: Anti-proliferative Effects via Kinase Pathway Inhibition. Many small molecule inhibitors achieve anti-cancer effects by targeting key kinases in cell signaling pathways that govern proliferation and survival. We will investigate the potential of this compound to modulate a critical oncogenic pathway, such as the PI3K/Akt/mTOR pathway.

  • Hypothesis 2: Neuro-active Potential via Cholinesterase Inhibition. Based on the known activity of its structural analogs, we will explore the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of neurodegenerative diseases like Alzheimer's.[5][6]

To robustly test these hypotheses, a panel of cell lines with diverse origins and genetic backgrounds is essential.

Strategic Selection of Cell Lines

The choice of cell lines is critical for a meaningful cross-validation study. We propose a panel that includes representatives from different cancer types and a relevant neuronal cell line to address our dual hypotheses.

Cell LineTissue of OriginKey CharacteristicsRationale for Inclusion
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), PIK3CA mutantTo assess efficacy in a common, hormone-responsive breast cancer model with a known PI3K pathway alteration.
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC), aggressive phenotypeTo evaluate performance in a more aggressive, chemo-resistant breast cancer subtype.
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC), KRAS mutationTo test efficacy in a prevalent lung cancer model with a distinct oncogenic driver.
HCT-116 Colorectal CarcinomaColon cancer, KRAS and PIK3CA mutationsTo determine activity in a gastrointestinal cancer model with multiple relevant mutations.[7]
SH-SY5Y NeuroblastomaHuman-derived, can be differentiated into a neuronal phenotypeTo investigate neuro-active properties, specifically cholinesterase inhibition, in a relevant CNS model.[8][9]

Experimental Workflow for Cross-Validation

A multi-tiered approach is necessary to move from broad cytotoxic effects to a more nuanced understanding of the compound's mechanism of action. The following workflow provides a systematic path for this investigation.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Comparative Analysis A Dose-Response & IC50 Determination (MTT Assay) B Target Engagement: Western Blot Analysis (p-Akt, p-mTOR) A->B Proceed with IC50 concentrations C Enzyme Inhibition: In Vitro Kinase & Cholinesterase Assays A->C Confirm direct enzyme interaction D Comparison with Known Inhibitors (e.g., Entinostat, Alpelisib, Donepezil) B->D C->D E Data Synthesis & Cross-Cell Line Validation D->E G cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Point of Inhibition PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the hypothesized points of inhibition by this compound.

Methodology:

  • Cell Treatment and Lysis: Culture selected cancer cell lines (e.g., MCF-7, HCT-116) to 70-80% confluency and treat with this compound at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel. [11]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 3: In Vitro Enzyme Inhibition Assays

To directly assess the inhibitory potential of this compound on our hypothesized enzyme targets, in vitro assays using purified enzymes are essential.

A. Kinase Inhibition Assay (e.g., PI3Kα)

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ADP produced from the kinase's phosphorylation of a substrate.

  • Procedure: In a 96-well plate, combine purified PI3Kα enzyme, a suitable substrate, and ATP. Add varying concentrations of this compound.

  • Reaction and Detection: Allow the kinase reaction to proceed for a specified time. Then, add a reagent that converts the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the percent inhibition relative to a no-inhibitor control. Determine the IC50 value.

B. Cholinesterase Inhibition Assay (AChE and BChE)

  • Assay Principle: Employ Ellman's method, where the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the enzyme produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, which can be measured spectrophotometrically.

  • Procedure: In a 96-well plate, pre-incubate purified human AChE or BChE with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time.

  • Data Analysis: Calculate the rate of reaction and the percent inhibition for each concentration of the compound. Determine the IC50 value.

Data Presentation and Comparative Analysis

Table 1: Comparative Cytotoxicity of this compound Across a Panel of Cell Lines
Cell LineIC50 (µM) after 48h Treatment (Mean ± SD, n=3)
MCF-7 Hypothetical Value
MDA-MB-231 Hypothetical Value
A549 Hypothetical Value
HCT-116 Hypothetical Value
SH-SY5Y Hypothetical Value
Table 2: In Vitro Enzyme Inhibition Profile of this compound and Comparative Compounds
CompoundPI3Kα IC50 (nM)AChE IC50 (nM)BChE IC50 (nM)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Alpelisib (PI3Kα Inhibitor) Reference ValueNot ApplicableNot Applicable
Donepezil (AChE Inhibitor) Not ApplicableReference ValueReference Value
Entinostat (HDAC Inhibitor) Not ApplicableNot ApplicableNot Applicable

Concluding Remarks and Future Directions

This guide has outlined a systematic and robust strategy for the cross-validation of this compound's biological effects. By employing a diverse panel of cell lines and a multi-pronged assay approach, researchers can gain high-confidence data regarding the compound's anti-proliferative and neuro-active potential.

The causality behind these experimental choices is rooted in the principle of triangulation; if this compound demonstrates potent cytotoxicity in PIK3CA-mutant cell lines, shows a corresponding decrease in Akt phosphorylation via Western blot, and directly inhibits PI3Kα in an in vitro assay, the evidence for its mechanism of action becomes compelling. Similarly, corroborating data from the SH-SY5Y cell line and direct cholinesterase inhibition assays would provide strong support for its neuro-active properties.

Upon completion of this validation workflow, future research could delve into more complex models, such as 3D spheroids or in vivo animal studies, to further assess the therapeutic potential of this compound.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Chan, J. O. T., et al. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry, 34(2), 938-945.
  • Fraunhoffer, G. J., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1353.
  • Gül, H. İ., et al. (2021). Inhibitory effects of novel benzamide derivatives towards acetylcholinesterase enzyme. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 429-434.
  • Kovacs, G. G. (2019). Concepts and classification of neurodegenerative diseases. In Handbook of clinical neurology (Vol. 165, pp. 3-24). Elsevier.
  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Patterson, C. (2018). World Alzheimer Report 2018.
  • Smith, S., et al. (2012). Dopamine receptor antagonists.
  • van der Mey, D., et al. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of computer-aided molecular design, 6(4), 365-380.
  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review.

Sources

Confirming Target Engagement of N-(3-ethoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of N-(3-ethoxyphenyl)benzamide, a compound identified as a cholinesterase inhibitor. We will objectively compare its performance with established alternatives and provide detailed experimental protocols to support these analyses. Our approach emphasizes scientific integrity, logical experimental design, and in-depth technical insights to ensure the generation of robust and reliable data.

Introduction: The Criticality of Target Engagement in Drug Discovery

This compound is a synthetic compound belonging to the benzamide class of molecules. Preliminary studies have indicated its potential as an inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][2]

Confirming that a compound directly interacts with its intended target within a cellular context—a concept known as target engagement—is a cornerstone of modern drug discovery. Without this confirmation, observed phenotypic effects could be due to off-target interactions, leading to misleading structure-activity relationships (SAR) and potential safety liabilities. This guide will explore and compare three orthogonal methods to definitively confirm the engagement of this compound with its cholinesterase targets.

Comparative Analysis of this compound and Alternative Cholinesterase Inhibitors

A critical step in evaluating a new compound is to benchmark its performance against existing drugs with the same mechanism of action. Here, we compare the in vitro potency of this compound with three clinically approved cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.[3][4][5][6]

CompoundTargetIC50 (nM)Selectivity (AChE/BChE)
This compound BChE20,900BChE selective
AChE403,240
Donepezil AChE6.7~492x AChE selective
BChE3,300
Rivastigmine AChE4.3 - 4760Dual inhibitor
BChE16 - 238
Galantamine AChE350~53x AChE selective
BChE18,550

Table 1: Comparative in vitro potency of this compound and approved cholinesterase inhibitors.

As the data indicates, this compound is a more potent inhibitor of BChE than AChE. In contrast, Donepezil and Galantamine are more selective for AChE, while Rivastigmine is a dual inhibitor. This positions this compound as a potentially interesting tool compound for studying the specific roles of BChE.

Methodologies for Confirming Target Engagement

We will now delve into three distinct experimental approaches to confirm the direct binding of this compound to cholinesterases and to assess its downstream functional consequences.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

This protocol is designed for a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses BChE.[2]

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to ~80% confluency in a T75 flask.

    • Harvest cells and resuspend in complete media at a density of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes, ranging from 40°C to 65°C in 2.5°C increments. Include a 37°C control.

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat shock, lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for BChE (e.g., Novus Biologicals, NBP2-89134).[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for BChE at each temperature point for both vehicle and compound-treated samples.

    • Plot the band intensity as a function of temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_protein_extraction Protein Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (SH-SY5Y) treatment 2. Compound Treatment (this compound) cell_culture->treatment heat_shock 3. Temperature Gradient (40-65°C) treatment->heat_shock lysis 4. Cell Lysis (Freeze-Thaw) heat_shock->lysis centrifugation 5. Centrifugation (Pellet Aggregates) lysis->centrifugation supernatant 6. Collect Soluble Fraction centrifugation->supernatant western_blot 7. Western Blot (Anti-BChE Antibody) supernatant->western_blot data_analysis 8. Data Analysis (Melting Curve Shift) western_blot->data_analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine mAChR Muscarinic Receptor (GPCR) ACh->mAChR activates G_protein G-protein mAChR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Compound This compound Cholinesterase Cholinesterase Compound->Cholinesterase inhibits

Caption: Cholinesterase inhibition leads to ERK phosphorylation.

Selectivity Profiling: Understanding Off-Target Effects

While confirming on-target engagement is crucial, understanding a compound's selectivity profile is equally important for predicting potential side effects and for interpreting in vivo data. Although this compound's primary targets are cholinesterases, its benzamide scaffold is present in drugs that target other proteins, such as dopamine and serotonin receptors. [10]Therefore, a broader selectivity screen is warranted.

Instead of a narrow kinase panel, it is more informative to screen this compound against a broad panel of receptors, ion channels, and enzymes. Several contract research organizations (CROs) offer such services, providing data on the compound's activity against hundreds of targets at a single concentration (e.g., 10 µM).

Data Interpretation:

  • Primary Targets: The highest percent inhibition should be observed for BChE and AChE, consistent with the in vitro potency data.

  • Off-Target Hits: Any other targets showing significant inhibition (typically >50%) should be further investigated with dose-response assays to determine their IC50 values.

  • Selectivity Window: The ratio of the off-target IC50 to the on-target IC50 provides the selectivity window. A larger window indicates a more selective compound.

Selectivity_Profile cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Compound This compound BChE BChE (High Affinity) Compound->BChE AChE AChE (Lower Affinity) Compound->AChE Dopamine_R Dopamine Receptors Compound->Dopamine_R Low Affinity / No Binding Serotonin_R Serotonin Receptors Compound->Serotonin_R Low Affinity / No Binding Other_Enzymes Other Enzymes Compound->Other_Enzymes Low Affinity / No Binding

Caption: Ideal selectivity profile of this compound.

Synthesis and Recommendations

This guide has outlined a multi-faceted approach to rigorously confirm the target engagement of this compound.

  • CETSA provides direct, physical evidence of the compound binding to BChE in a cellular context.

  • In-Cell Western analysis of p-ERK demonstrates the functional downstream consequences of this target engagement.

  • Broad panel selectivity screening provides crucial information about the compound's specificity and potential for off-target effects.

By employing these orthogonal methodologies, researchers can build a comprehensive and compelling data package to validate this compound as a selective BChE inhibitor. This robust validation is an essential step in the journey of any new compound from a preliminary hit to a valuable research tool or a potential therapeutic candidate.

References

  • Hansen, R. A., Gartlehner, G., Webb, A. P., Morgan, L. C., Moore, C. G., & Jonas, D. E. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Clinical interventions in aging, 3(2), 211–225. [Link]

  • National Center for Biotechnology Information. (2023). Cholinesterase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Patsnap. (2023, November 13). What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

  • Bayesian network meta-analysis of the comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease. (2015). Journal of clinical pharmacy and therapeutics, 40(1), 24–32. [Link]

  • Atisik, T., & Cakir, E. (2012). aChE and BuChE inhibition by rivastigmin have no effect on peripheral insulin resistance in elderly patients with Alzheimer disease. The journal of nutrition, health & aging, 16(3), 232–235. [Link]

  • Villalobos, L. A., & Schiöth, H. B. (2005). Galantamine, donepezil, and rivastigmine offer protection against Aβ-induced toxicity in the human neuroblastoma cell line SH-SY5Y. Molecular and Cellular Neuroscience, 29(2), 260-269. [Link]

  • Munir, S., Chaudhary, Z., Khan, I. A., Ahmad, M., Khurshid, M., & Ashfaq, U. A. (2026, February 2). Discovery of a novel compound IMS48 as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase: In vitro and in vivo studies for the treatment of Alzheimer's disease. Neuropeptides, 102, 102353. [Link]

  • Polis, B., & Samson, A. O. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Neuropsychiatric disease and treatment, 13, 1131–1139. [Link]

  • National Center for Biotechnology Information. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In: Methods in Molecular Biology. New York, NY: Springer. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., & Gomez, F. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of visualized experiments : JoVE, (180), 10.3791/63479. [Link]

  • ResearchGate. (n.d.). AChE and BChE inhibition by galantamine and Azorella glabra samples expressed as IC50 values in µg/mL.[Link]

  • Sabbir, M. G., & Fernyhough, P. (2018). Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons. Neuropharmacology, 143, 10–23. [Link]

  • Berkeley, J. L., & Levey, A. I. (2003). ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(16), 6576–6584. [Link]

  • Pelago Bioscience. (n.d.). CETSA. [Link]

  • Lewy Body Dementia Association. (n.d.). Ask the Expert: Which Cognitive Medication Delivery is More Effective? A Patch or Pill?[Link]

  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 407–413. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Alter, K. L., El-Sagheer, A. H., Brown, T., & Le, T. T. (2022). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. ACS chemical biology, 17(1), 166–175. [Link]

  • Wang, M., Gu, X., Zhang, G., Zhang, D., & Zhu, D. (2009). Continuous colorimetric assay for acetylcholinesterase and inhibitor screening with gold nanoparticles. Langmuir : the ACS journal of surfaces and colloids, 25(5), 2504–2507. [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. [Link]

  • Abeomics. (n.d.). ERK Signaling. [Link]

  • de Oliveira, A. S., de Paula, C. A. A., & de Almeida, J. G. L. (2022). Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. Molecules (Basel, Switzerland), 27(13), 4210. [Link]

  • ResearchGate. (n.d.). Cystobactamid off-target profiling reveals favorable safety, superoxide reduction, and SCARB1 inhibition in eukaryotes. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • National Center for Biotechnology Information. (2017). Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding. In: Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.[Link]

  • National Center for Biotechnology Information. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. In: Frontiers in Molecular Biosciences. [Link]

  • Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). [Link]

  • ResearchGate. (n.d.). IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the...[Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: JoVE (Journal of Visualized Experiments). [Link]

  • Finanznachrichten.de. (2026, January 26). LB Pharmaceuticals Inc: LB Pharmaceuticals Initiates Phase 2 ILLUMINATE-1 Trial in Bipolar Depression, Expanding LB-102 Development Program. [Link]

  • Shinotoh, H., Fukushi, K., Nagatsuka, S., Irie, T., & Tanada, S. (2000). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 23(4), 220–225. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.